Debutyldronedarone hydrochloride
Description
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747514 | |
| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197431-02-0 | |
| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of Debutyldronedarone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone (B1669980), also known as N-desbutyldronedarone, is the major active metabolite of the antiarrhythmic drug dronedarone (B1670951).[1] Its formation occurs through the N-debutylation of dronedarone, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A.[1][2] As a significant circulating metabolite with pharmacological activity, the unambiguous elucidation of its chemical structure is critical for understanding the overall safety and efficacy profile of dronedarone. This technical guide provides a comprehensive overview of the chemical structure elucidation of debutyldronedarone hydrochloride, detailing its synthesis, spectroscopic characterization, and analytical methodologies.
Chemical Identity and Structure
This compound is the hydrochloride salt of N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide.[3]
Chemical Structure
Caption: Chemical Structure of this compound.
Table 1: Chemical Identity of this compound
| Parameter | Value | Reference |
| IUPAC Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | [3] |
| Molecular Formula | C₂₇H₃₇ClN₂O₅S | [3] |
| Molecular Weight | 537.1 g/mol | [3] |
| CAS Number | 197431-02-0 | [3] |
Synthesis of this compound
Debutyldronedarone is a known impurity and metabolite of dronedarone. Its synthesis is crucial for obtaining a reference standard for analytical purposes. A synthetic route has been described starting from 2-butyl-5-nitrobenzofuran.[4][5]
Synthetic Workflow
References
- 1. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Desbutyl Dronedarone Hydrochloride | C27H37ClN2O5S | CID 71315590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to the Synthesis of Debutyldronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Debutyldronedarone hydrochloride, a primary active metabolite of the antiarrhythmic drug Dronedarone. While often discussed in the context of being a process-related impurity or metabolite, dedicated synthetic routes have been developed. This document details the core methodologies, presents quantitative data in a structured format, and visualizes the reaction sequences for clarity.
Introduction
Debutyldronedarone, also known as N-debutyldronedarone, is a pharmacodynamically active metabolite of Dronedarone.[1] Its synthesis is of significant interest for its use as a reference standard in impurity profiling and for further pharmacological studies. The synthetic strategies often parallel those of Dronedarone, typically involving the construction of a substituted benzofuran (B130515) core, followed by functional group manipulations to introduce the requisite side chains.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes. The most common strategies involve the alkylation of a key phenol (B47542) intermediate. A representative pathway begins with the versatile starting material, 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran.
Pathway 1: Synthesis via N-Boc Protected Intermediate
A documented pathway for synthesizing Debutyldronedarone involves the use of an N-Boc protected amino alcohol, which is then coupled to the benzofuran core. This method provides a controlled introduction of the side chain.
The key steps in this pathway are:
-
Alkylation: The phenolic hydroxyl group of 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran is alkylated.
-
Reduction of Nitro Group: The nitro group is subsequently reduced to an amine.
-
Sulfonylation: The resulting amino group is treated with methanesulfonyl chloride to form the sulfonamide.
-
Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and conversion to the hydrochloride salt.
Pathway 2: Direct Alkylation with a Monobutylated Amine
An alternative approach involves the direct alkylation of the phenolic intermediate with a monobutylated aminopropoxy chloride. This route is more direct but may require careful control of reaction conditions to avoid side products.
The logical flow of this pathway is as follows:
-
Preparation of Alkylating Agent: Synthesis of N-(3-chloropropyl)butan-1-amine.
-
Alkylation: Coupling of the alkylating agent with 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran.
-
Reduction: Conversion of the nitro group to an amine.
-
Sulfonylation: Formation of the methanesulfonamide.
-
Salt Formation: Conversion to the hydrochloride salt.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for the synthesis of Dronedarone and its analogues.
Protocol 1: Synthesis of N-(2-butyl-3-(4-(3-(butyl(tert-butoxycarbonyl)amino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide (N-Boc-Debutyldronedarone)
-
Alkylation: To a solution of 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro benzofuran in anhydrous DMF, add potassium carbonate and potassium iodide. The mixture is stirred at room temperature, followed by the addition of the N-Boc protected aminopropyl chloride. The reaction is heated to 60°C and monitored by TLC until completion. The product is isolated by extraction.
-
Reduction: The alkylated nitro intermediate is dissolved in methanol. A Pt-Cu/C catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere (45 psi) at room temperature. After the reaction is complete, the catalyst is filtered off.
-
Sulfonylation: The resulting crude amine is dissolved in THF and cooled to 0°C. Triethylamine (B128534) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0°C and then allowed to warm to room temperature. The product is isolated by extraction and purified by column chromatography.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: The N-Boc-Debutyldronedarone is dissolved in a solution of 4 M HCl in isopropanol (B130326) and stirred at 0°C, then allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude Debutyldronedarone.
-
Final Sulfonylation (if necessary) and Salt Formation: The crude product from the deprotection can be further purified and then treated with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as THF to ensure complete sulfonylation. Following workup, the free base is dissolved in a suitable solvent like ethyl acetate, and a solution of HCl in ether or isopropanol is added to precipitate this compound. The solid is collected by filtration and dried.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a debutylated substance related to Dronedarone, as reported in the literature.[2]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Alkylation | K2CO3, KI, anhydrous DMF, 60°C | 90 |
| 2 & 3 | Reduction & Sulfonylation | i. MeOH, H2 (45 psi), Pt-Cu/C, rt; ii. MsCl, THF, TEA, 0°C | 60 (two steps) |
| 4 & 5 | Deprotection & Sulfonylation | i. 4 M HCl-IPA, 0°C → rt; ii. MsCl, THF, TEA, 0°C | 67 (two steps) |
Conclusion
The synthesis of this compound is achievable through multi-step pathways that are analogous to those used for Dronedarone. The key challenges lie in the controlled introduction of the monobutylated side chain and the purification of intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Dronedarone and its related substances. Careful execution of these synthetic steps, with appropriate analytical monitoring, is essential for obtaining the target compound in high purity.
References
An In-Depth Technical Guide on the Core Mechanism of Action of Debutyldronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debutyldronedarone (B1669980) hydrochloride is the principal active metabolite of the antiarrhythmic agent, dronedarone (B1670951). While its pharmacological activity is understood to be attenuated compared to the parent compound, its contribution to the overall therapeutic and toxicological profile of dronedarone necessitates a thorough understanding of its mechanism of action. This technical guide provides a comprehensive overview of the available data on the electrophysiological effects and molecular interactions of debutyldronedarone, with a focus on its impact on cardiac ion channels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies.
Introduction
Dronedarone, a benzofuran (B130515) derivative, is a multi-channel blocking antiarrhythmic drug approved for the management of atrial fibrillation. Following oral administration, dronedarone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its main active metabolite, N-debutyl-dronedarone (debutyldronedarone).[1] Studies have indicated that debutyldronedarone possesses 1/10 to 1/3 of the pharmacological activity of the parent drug and circulates at steady-state plasma concentrations comparable to those of dronedarone.[1][2] Given its sustained presence and inherent pharmacological activity, a detailed characterization of debutyldronedarone's mechanism of action is critical for a complete understanding of dronedarone's clinical effects.
Molecular Interactions
Inhibition of Cytochrome P450 Enzymes
Debutyldronedarone has been identified as a reversible inhibitor of cytochrome P450 2J2 (CYP2J2), a prominent cardiac enzyme.
| Compound | Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |
| N-desbutyldronedarone (NDBD) | CYP2J2 | 0.55 µM | Mixed |
Table 1: Reversible Inhibition of Human Cytochrome P450 2J2 by Debutyldronedarone.[3][4]
Cardiac Electrophysiology
While specific electrophysiological studies detailing the effects of debutyldronedarone on a wide range of cardiac ion channels are not as extensively published as those for its parent compound, the available information suggests a similar, albeit less potent, multi-channel blocking profile. The primary mechanism of action of dronedarone involves the modulation of sodium, potassium, and calcium channels, as well as adrenergic receptors. It is plausible that debutyldronedarone shares these targets.
Signaling Pathways
The antiarrhythmic effects of dronedarone and, by extension, debutyldronedarone, are mediated through the modulation of ion channel activity, which directly impacts the cardiac action potential. The blockade of potassium channels prolongs repolarization, while the inhibition of sodium and calcium channels affects depolarization and plateau phases, respectively.
Experimental Protocols
Determination of CYP2J2 Inhibition
The reversible inhibition of CYP2J2 by N-desbutyldronedarone was investigated using human recombinant CYP2J2 enzymes. The experimental protocol likely involved the following steps:
-
Incubation: Recombinant CYP2J2 was incubated with a probe substrate (e.g., astemizole) in the presence of varying concentrations of N-desbutyldronedarone.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.
-
Metabolite Quantification: The formation of the probe substrate's metabolite was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The inhibition constant (Ki) and the mode of inhibition were determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plots).
Conclusion
Debutyldronedarone hydrochloride, as the primary active metabolite of dronedarone, contributes to the overall pharmacological effect of the parent drug through a multi-channel blocking mechanism. While its potency is less than that of dronedarone, its significant circulating levels underscore the importance of understanding its specific interactions with cardiac ion channels and metabolic enzymes. Further detailed electrophysiological studies are warranted to fully elucidate the quantitative aspects of its ion channel blockade and to refine our understanding of its role in both the therapeutic efficacy and potential for adverse effects associated with dronedarone therapy. This knowledge will be invaluable for the future development of safer and more effective antiarrhythmic agents.
References
Pharmacokinetic Profile of Debutyldronedarone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone (B1669980), also known as N-debutyl dronedarone (B1670951), is the primary and pharmacologically active metabolite of dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent.[1][2] Dronedarone is prescribed for the management of paroxysmal or persistent atrial fibrillation to reduce the risk of hospitalization.[3] Understanding the pharmacokinetic profile of debutyldronedarone is crucial for a comprehensive assessment of the safety and efficacy of its parent drug, as this metabolite contributes to the overall pharmacological effect. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of debutyldronedarone hydrochloride, supported by experimental methodologies and visual representations of key pathways.
Pharmacokinetic Profile
The pharmacokinetic properties of debutyldronedarone are intrinsically linked to its parent compound, dronedarone. Following oral administration of dronedarone, debutyldronedarone is formed and circulates in the plasma, with its exposure being similar to that of the parent drug at steady state.[1][3]
Absorption
Debutyldronedarone is not administered directly but is formed via the metabolism of dronedarone. The appearance of debutyldronedarone in plasma is therefore dependent on the absorption and first-pass metabolism of dronedarone.[3] Peak plasma concentrations of both dronedarone and its N-debutyl metabolite are typically reached within 3 to 6 hours after oral administration of dronedarone with food.[3]
Distribution
Debutyldronedarone is highly bound to plasma proteins, primarily albumin.[3][4] This high degree of protein binding influences its distribution within the body.
Table 1: Distribution Characteristics of Debutyldronedarone
| Parameter | Value | Reference |
| Plasma Protein Binding | 98.5% | [3] |
Metabolism
Dronedarone is extensively metabolized, with N-debutylation to form debutyldronedarone being a major initial pathway.[1][4] This conversion is primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[4][5] Debutyldronedarone is itself further metabolized through several pathways. Monoamine oxidases (MAO), specifically MAO-A, contribute to its metabolism.[6][7] Further metabolism of debutyldronedarone leads to the formation of other metabolites, including propanoic acid-dronedarone and phenol-dronedarone, which are then subject to further biotransformation.[1][7]
Table 2: Metabolism of Debutyldronedarone
| Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolites | Reference |
| Formation from Dronedarone | CYP3A4 | Debutyldronedarone | [4][5] |
| Further Metabolism | MAO-A | Propanoic acid-dronedarone, Phenol-dronedarone | [7] |
Excretion
The elimination of debutyldronedarone is closely tied to the excretion of dronedarone and its various metabolites. Following oral administration of radiolabeled dronedarone, the majority of the dose is excreted in the feces (approximately 84%), with a smaller portion in the urine (around 6%), primarily as metabolites.[2][3] Unchanged dronedarone and debutyldronedarone account for less than 15% of the total radioactivity in the plasma.[6]
Table 3: Elimination Half-Life of Debutyldronedarone
| Parameter | Value | Reference |
| Terminal Elimination Half-life | ~20-25 hours | [1] |
Signaling Pathways and Mechanism of Action
The pharmacological activity of debutyldronedarone is reported to be 1/10 to 1/3 as potent as the parent compound, dronedarone.[1][8] Dronedarone itself acts as a multichannel blocker, affecting sodium, potassium, and calcium channels, and also possesses antiadrenergic properties.[3][9] While it is plausible that debutyldronedarone shares a similar mechanism of action, specific studies detailing its independent effects on cardiac ion channels and signaling pathways are limited.
One study in an animal model of ventricular hypertrophy suggested that dronedarone administration resulted in the inhibition of the NFATc4/ERK/AKT signaling pathway.[10][11] However, the direct and independent effects of debutyldronedarone on this or other signaling pathways have not been explicitly elucidated.
Experimental Protocols
In Vitro Metabolism of Dronedarone and Debutyldronedarone
The following protocol is a summary of the methodology used to study the in vitro metabolism of dronedarone and its metabolites in human liver microsomes and cryopreserved hepatocytes.[5][7]
1. Incubation with Human Liver Microsomes (HLM):
-
Reaction Mixture: Pooled HLM (1 mg/mL protein concentration), test compound (dronedarone or debutyldronedarone) at a specified concentration (e.g., 1 µM), and potassium phosphate (B84403) buffer (pH 7.4).
-
Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., up to 60 minutes).
-
Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify metabolites.
2. Incubation with Cryopreserved Human Hepatocytes:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.
-
Treatment: Hepatocytes are incubated with the test compound (dronedarone or debutyldronedarone) at a specified concentration (e.g., 5 µM) in incubation medium.
-
Time Points: Samples of the cell culture medium and/or cell lysates are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Samples are processed (e.g., protein precipitation with an organic solvent) to extract the analytes.
-
Analysis: The extracts are analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.
LC-MS/MS Method for Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of dronedarone and debutyldronedarone in plasma samples.[12]
1. Sample Preparation:
-
Protein Precipitation: To a small volume of human plasma (e.g., 50 µL), an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A constant flow rate is maintained (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for dronedarone, debutyldronedarone, and the internal standard for selective and sensitive quantification.
Visualizations
Caption: Metabolic pathway of Dronedarone to Debutyldronedarone and its subsequent metabolites.
Caption: Workflow for the quantification of Debutyldronedarone in plasma by LC-MS/MS.
Conclusion
This compound is a significant active metabolite of dronedarone, exhibiting a pharmacokinetic profile that contributes to the overall therapeutic and safety considerations of the parent drug. It is characterized by high plasma protein binding, a terminal elimination half-life of approximately 20-25 hours, and is formed primarily by CYP3A4-mediated metabolism of dronedarone. Further metabolism of debutyldronedarone is facilitated by enzymes such as MAO-A. While specific quantitative pharmacokinetic parameters such as Cmax and AUC for debutyldronedarone as a standalone entity are not extensively reported, its exposure is known to be similar to that of dronedarone at steady state. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the nuanced pharmacokinetic and pharmacodynamic properties of this important metabolite. Future research should aim to further delineate the specific contributions of debutyldronedarone to the clinical effects of dronedarone, including its direct interactions with cardiac ion channels and cellular signaling pathways.
References
- 1. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. products.sanofi.us [products.sanofi.us]
- 7. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multaq (dronedarone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Dronedarone in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NFATc4/ERK/AKT Pathway and Improvement of Thiol-Specific Oxidative Stress by Dronedarone Possibly Secondary to the Reduction of Blood Pressure in an Animal Model of Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NFATc4/ERK/AKT Pathway and Improvement of Thiol-Specific Oxidative Stress by Dronedarone Possibly Secondary to the Reduction of Blood Pressure in an Animal Model of Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Debutyldronedarone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debutyldronedarone hydrochloride is the principal pharmacologically active metabolite of dronedarone (B1670951), a multichannel-blocking antiarrhythmic agent. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its effects on cardiac ion channels and its potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and presents key pathways and workflows through structured diagrams to support further research and development. While Debutyldronedarone is noted to be less potent than its parent compound, its sustained presence in plasma warrants a thorough understanding of its independent biological effects.
Introduction
Dronedarone is a benzofuran (B130515) derivative developed to reduce the risk of hospitalization for atrial fibrillation. It exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, including potassium, sodium, and calcium channels, and by antagonizing adrenergic receptors.[1][2] Dronedarone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its main active metabolite, Debutyldronedarone (also known as N-debutyl dronedarone).[3] This metabolite is pharmacodynamically active, possessing a similar mechanism of action to dronedarone but with a reported potency of approximately one-tenth to one-third that of the parent drug.[4] Given its significant circulation in plasma, a detailed characterization of the in vitro biological activity of this compound is crucial for a complete understanding of the overall pharmacological profile of dronedarone therapy.
Cardiac Ion Channel Activity
The primary antiarrhythmic action of dronedarone and its active metabolite is the modulation of cardiac ion channels. While specific quantitative data for this compound is limited in publicly available literature, its activity can be inferred from comparative statements with dronedarone. The following table summarizes the known in vitro activities of dronedarone on key cardiac ion channels, providing a benchmark for the expected, albeit less potent, activity of Debutyldronedarone.
Table 1: Summary of In Vitro Cardiac Ion Channel Inhibition by Dronedarone Hydrochloride
| Target Ion Channel | Assay Type | Cell Line | IC50 (μM) | Reference |
| hERG (IKr) | Two-microelectrode voltage-clamp | Xenopus laevis oocytes | 9.2 | [5] |
| KvLQT1/minK (IKs) | Two-microelectrode voltage-clamp | Xenopus laevis oocytes | >100 (33.2% inhibition at 100 μM) | [5][6] |
| Fast Na+ Current (INa) | Patch-clamp | Guinea pig ventricular myocytes | 0.7 (at Vhold = -80 mV) | [7] |
| L-type Ca2+ Current (ICa,L) | Patch-clamp | Guinea pig ventricular myocytes | 0.4 (at Vhold = -40 mV) | [7] |
| HCN4 | Patch-clamp | CHO cells | 1.0 | [7] |
| K(2P)2.1 (TREK1) | Whole-cell patch clamp | Mammalian cells | 6.1 | [8] |
| K(2P)3.1 (TASK1) | Whole-cell patch clamp | Mammalian cells | 5.2 | [8] |
| SK2 Channels (IKAS) | Patch-clamp | HEK-293 cells | 1.7 |
Based on the reported relative potency, the IC50 values for this compound are expected to be 3 to 10 times higher than those listed for dronedarone.
Anti-Inflammatory Activity
Recent studies have indicated a potential role for dronedarone in modulating inflammatory pathways. Research has identified dronedarone as an inhibitor of the NLRP3 inflammasome, with an IC50 value of 6.84 μM against IL-1β release.[1] Conversely, another study suggested that amiodarone, a structural analog of dronedarone, activates inflammasomes through its reactive metabolites, a characteristic not observed with dronedarone.[9] While direct in vitro studies on the anti-inflammatory effects of this compound are not yet available, the findings for the parent compound suggest a potential for immunomodulatory activity that warrants further investigation.
Signaling Pathway: NLRP3 Inflammasome Inhibition
The following diagram illustrates the proposed mechanism of NLRP3 inflammasome inhibition by dronedarone, which may be a shared characteristic of its active metabolite, Debutyldronedarone.
References
- 1. Discovery of dronedarone and its analogues as NLRP3 inflammasome inhibitors with potent anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Debutyldronedarone Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debutyldronedarone (B1669980) hydrochloride, the principal active metabolite of the antiarrhythmic drug dronedarone (B1670951), is a compound of significant interest in cardiovascular pharmacology. This technical guide provides an in-depth overview of its chemical and physical properties, pharmacological profile, and relevant experimental methodologies. Debutyldronedarone hydrochloride is identified by the CAS Number 197431-02-0.[1] While sharing pharmacological characteristics with its parent compound, including effects on cardiac ion channels, it also exhibits its own distinct metabolic and pharmacokinetic profile. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its metabolic pathways to serve as a comprehensive resource for the scientific community.
Chemical and Physical Properties
This compound is a benzofuran (B130515) derivative. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 197431-02-0 | [1] |
| Molecular Formula | C₂₇H₃₇ClN₂O₅S | [1] |
| Molecular Weight | 537.1 g/mol | [1] |
| IUPAC Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | [1] |
| Melting Point | 136-142°C | [2] |
| Boiling Point | 660.3 ± 65.0 °C (Predicted) | [2] |
| pKa | 7.40 ± 0.30 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [2] |
| Appearance | Pale Beige to Light Brown Solid | [2] |
Pharmacology and Mechanism of Action
Debutyldronedarone is the major circulating and pharmacologically active metabolite of dronedarone.[3] The parent compound, dronedarone, is a multi-channel blocking antiarrhythmic agent, and it is understood that debutyldronedarone contributes to the overall pharmacological effect.
Pharmacodynamics
While specific in-depth electrophysiological studies on debutyldronedarone are not as extensively published as for its parent compound, it is known to possess a significant fraction of the pharmacodynamic activity of dronedarone. Dronedarone itself exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, including:
-
Potassium Channels: Dronedarone blocks the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current, which contributes to the prolongation of the cardiac action potential and refractory period.[4][5] It has also been shown to inhibit two-pore-domain potassium (K2P) channels.[6]
-
Sodium Channels: It causes a state-dependent inhibition of fast sodium channels, which is more pronounced at higher heart rates.[7]
-
Calcium Channels: Dronedarone blocks L-type calcium currents in a use- and frequency-dependent manner.[4][7]
Studies on human atrial myocytes and HEK-293 cells have indicated that dronedarone is a more potent inhibitor of small conductance calcium-activated potassium (SK) channels compared to amiodarone, and this action may contribute to its antiarrhythmic efficacy.[8] Given that debutyldronedarone is an active metabolite, it is plausible that it shares these multi-channel blocking properties, although likely with different potencies for each channel.
Pharmacokinetics and Metabolism
Debutyldronedarone is formed from dronedarone primarily through N-debutylation, a metabolic process largely mediated by cytochrome P450 3A4 (CYP3A4).[3] Both dronedarone and N-desbutyl dronedarone have been shown to inactivate CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner.[9]
Following its formation, N-debutyl-dronedarone is further metabolized, with a major pathway being catalyzed by monoamine oxidase A (MAO-A) to form propanoic acid-dronedarone and phenol-dronedarone.[10] The metabolic clearance of N-debutyl-dronedarone is slower than that of the parent dronedarone.[10]
The metabolic pathway of dronedarone to and beyond debutyldronedarone is illustrated in the following diagram.
Signaling Pathway Involvement
The parent compound, dronedarone, has been shown to influence cellular signaling pathways, which may contribute to its broader pharmacological effects beyond direct ion channel blockade. One notable pathway is the AKT signaling pathway . Research has demonstrated that dronedarone hydrochloride can enhance the bioactivity of endothelial progenitor cells through the regulation of the AKT signaling pathway. Furthermore, in animal models of ventricular hypertrophy, dronedarone has been shown to inhibit the NFATc4/ERK/AKT pathway. While these studies focus on dronedarone, the contribution of its active metabolite, debutyldronedarone, to these effects is an area for further investigation.
The following diagram illustrates a simplified representation of the AKT signaling pathway potentially modulated by dronedarone.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of a debutylated substance related to dronedarone has been described.[11] The following is a representative protocol based on the published scheme.
Materials:
-
Precursor compound (e.g., a protected aminobenzofuran derivative)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Anhydrous dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Platinum-copper on carbon catalyst (Pt-Cu/C)
-
Methanesulfonyl chloride (MsCl)
-
Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA)
-
4 M Hydrochloric acid in isopropanol (B130326) (HCl-IPA)
Step-by-step Procedure:
-
Alkylation: The precursor is reacted with a suitable alkylating agent in the presence of K₂CO₃ and KI in anhydrous DMF at 60°C.
-
Reduction: The product from the alkylation step is dissolved in methanol and subjected to hydrogenation using a Pt-Cu/C catalyst under a hydrogen atmosphere (e.g., 45 psi) at room temperature.
-
Sulfonylation: The resulting amine is dissolved in THF and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
Hydrochloride Salt Formation: The crude product is treated with 4 M HCl in isopropanol at 0°C to room temperature to precipitate the hydrochloride salt.
-
Final Sulfonylation (if necessary): The hydrochloride salt can be further reacted with methanesulfonyl chloride in THF with triethylamine at 0°C to ensure complete sulfonylation.
The following diagram outlines the general workflow for the synthesis.
References
- 1. Desbutyl Dronedarone Hydrochloride | C27H37ClN2O5S | CID 71315590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desbutyl Dronedarone Hydrochloride | 141626-35-9 [chemicalbook.com]
- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Debutyldronedarone Hydrochloride: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone hydrochloride is the primary active metabolite of Dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent. As a key circulating metabolite, understanding its physicochemical properties, particularly solubility and stability, is crucial for comprehensive drug development and safety assessment. This technical guide provides a detailed overview of the available information on the solubility and stability characteristics of this compound, drawing from studies on its parent compound, Dronedarone.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, some basic properties can be inferred or have been reported qualitatively.
| Property | Value/Description | Source |
| Chemical Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
| Molecular Formula | C₂₇H₃₇ClN₂O₅S | |
| Molecular Weight | 537.1 g/mol | |
| Solubility | Chloroform: Slightly solubleMethanol: Slightly soluble | [1] |
| Predicted pKa | 7.40 ± 0.30 | [1] |
| Storage Temperature | Refrigerator | [1] |
Solubility Characteristics
Quantitative solubility data for this compound is not extensively documented. However, its parent drug, Dronedarone hydrochloride, is known to be practically insoluble in water. The solubility of Dronedarone hydrochloride has been reported to be slightly improved in acidic conditions. Given the structural similarity, it can be inferred that this compound may also exhibit limited aqueous solubility. One source qualitatively describes the solubility of this compound as "Slightly" in both Chloroform and Methanol[1].
Stability Profile
The stability of this compound is intrinsically linked to the degradation of its parent compound, Dronedarone hydrochloride. Forced degradation studies on Dronedarone hydrochloride have consistently identified Debutyldronedarone as a significant degradation product under various stress conditions.
Forced Degradation Studies of Dronedarone Hydrochloride Leading to Debutyldronedarone Formation
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the conditions under which Debutyldronedarone is formed from Dronedarone.
| Stress Condition | Experimental Protocol | Observations |
| Acid Hydrolysis | Dronedarone hydrochloride was heated with 1M HCl at 80°C for 2 hours.[2] | Significant degradation of Dronedarone occurs, with Debutyldronedarone being a major degradation product.[2][3] |
| Alkaline Hydrolysis | Dronedarone hydrochloride was heated with 0.1M NaOH at 80°C for 2 hours.[2] | Significant degradation of Dronedarone is observed, leading to the formation of Debutyldronedarone among other products.[2][4] |
| Oxidative Degradation | Dronedarone hydrochloride was treated with 6% v/v H₂O₂ at 80°C for 2 hours.[2] | Dronedarone shows susceptibility to oxidation, resulting in the formation of degradation products including Debutyldronedarone.[2][3] |
| Thermal Degradation | Dronedarone hydrochloride was heated at 70°C for 48 hours.[2] | Thermal stress can induce the degradation of Dronedarone, with Debutyldronedarone being one of the resulting impurities.[2] |
| Photolytic Degradation | Powdered Dronedarone hydrochloride was exposed to sunlight for 48 hours.[2] | Exposure to light can lead to the degradation of Dronedarone, forming Debutyldronedarone.[2][3] |
Note: While these studies confirm the formation of Debutyldronedarone from Dronedarone, they do not provide information on the intrinsic stability of this compound itself when subjected to these stress conditions.
Experimental Protocols
General Protocol for Forced Degradation of Dronedarone Hydrochloride
The following is a generalized workflow for conducting forced degradation studies on Dronedarone hydrochloride to generate and analyze Debutyldronedarone.
Caption: Workflow for Forced Degradation of Dronedarone HCl.
Stability-Indicating HPLC Method for Dronedarone and Debutyldronedarone
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a representative HPLC method adapted from the literature.
Chromatographic Conditions:
-
Column: Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size[2]
-
Mobile Phase: Buffer: Methanol (40:60 v/v)[2]
-
Buffer: 50 mM KH₂PO₄ + 1 ml triethylamine (B128534) in 1 liter water, pH adjusted to 2.5 with ortho-phosphoric acid[2]
-
-
Flow Rate: 1 ml/min[2]
-
Detection: UV at 290 nm[2]
-
Column Temperature: 30°C[5]
-
Injection Volume: 20 µL[5]
Caption: HPLC Method for Stability Indicating Assay.
Signaling Pathways and Logical Relationships
The degradation of Dronedarone to Debutyldronedarone is a chemical transformation rather than a biological signaling pathway. The logical relationship can be depicted as a simple degradation pathway.
Caption: Dronedarone to Debutyldronedarone Degradation.
Conclusion
This compound is a critical molecule in the context of Dronedarone's pharmacology and safety. While its formation as a degradation product of Dronedarone under various stress conditions is well-established, there is a notable lack of publicly available quantitative data regarding its intrinsic solubility and stability. The qualitative information suggests limited solubility. The provided experimental protocols for the forced degradation of Dronedarone serve as a basis for generating and studying Debutyldronedarone. Further research is warranted to fully characterize the physicochemical properties of this compound to support comprehensive drug development and risk assessment.
References
- 1. medscape.com [medscape.com]
- 2. FDA Drug Safety Communication: Review update of Multaq (dronedarone) and increased risk of death and serious cardiovascular adverse events | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity of Debutyldronedarone Hydrochloride: An In-depth Technical Guide
Disclaimer: Preclinical safety and toxicity data specifically for Debutyldronedarone hydrochloride, the primary active metabolite of Dronedarone (B1670951), are limited in publicly available literature. The following guide provides a comprehensive overview of the preclinical safety profile of the parent compound, Dronedarone hydrochloride, and includes the available in vitro toxicity data for Debutyldronedarone. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Debutyldronedarone (N-desbutyldronedarone) is the main pharmacologically active metabolite of Dronedarone, a benzofuran (B130515) derivative antiarrhythmic agent. Understanding the preclinical safety and toxicity profile of this metabolite is crucial for a complete assessment of Dronedarone's overall risk profile. This guide summarizes the available preclinical data, with a primary focus on the parent compound due to the scarcity of specific information on its metabolite.
In Vitro Toxicity of Debutyldronedarone
Direct preclinical safety and toxicity studies on Debutyldronedarone are not extensively reported. However, in vitro studies have provided some initial insights into its cytotoxic potential.
A study comparing the in vitro toxicity of Dronedarone and its metabolite, N-desbutyldronedarone (NDBD), in human hepatoma G2 (HepG2) cells found that both compounds elicited a loss of cell viability and cytotoxicity. Notably, the study highlighted that both Dronedarone and NDBD perturb mitochondrial function through uncoupling of oxidative phosphorylation and inhibition of the electron transport chain and other mitochondria-specific metabolic pathways like β-oxidation.[1]
Preclinical Safety and Toxicity of Dronedarone Hydrochloride
The preclinical safety of Dronedarone hydrochloride has been evaluated in a range of in vitro and in vivo studies. The key findings are summarized below.
Hepatotoxicity
Hepatotoxicity is a recognized concern with Dronedarone. Preclinical studies have focused on elucidating the underlying mechanisms, which appear to be primarily related to mitochondrial dysfunction.
Mechanism of Hepatotoxicity:
-
Mitochondrial Respiration and β-Oxidation Inhibition: In vitro studies using isolated rat liver mitochondria and HepG2 cells have shown that Dronedarone inhibits mitochondrial β-oxidation.[2][3] It also acts as an uncoupler and an inhibitor of the mitochondrial respiratory chain, specifically targeting complexes I and II.[2]
-
Oxidative Stress: Inhibition of mitochondrial function leads to the accumulation of reactive oxygen species (ROS), contributing to cellular damage.[2]
-
Apoptosis and Necrosis: The mitochondrial toxicity ultimately results in decreased cellular ATP content, leading to apoptosis and/or necrosis of hepatocytes.[2]
A study in mice demonstrated that Dronedarone treatment impaired the in vivo metabolism of palmitate, further supporting the inhibition of mitochondrial β-oxidation as a key mechanism of its hepatotoxicity.[3]
Experimental Protocol: In Vitro Hepatotoxicity Assessment
-
Cell Lines: Human hepatoma G2 (HepG2) cells and primary human hepatocytes.
-
Treatment: Cells were exposed to varying concentrations of Dronedarone for up to 24 hours.
-
Endpoints Assessed:
-
Cytotoxicity and apoptosis.
-
Cellular ATP content.
-
Mitochondrial membrane potential.
-
Reactive oxygen species (ROS) production.
-
Mitochondrial β-oxidation activity.
-
Activity of mitochondrial respiratory chain complexes.
-
Cardiovascular Safety Pharmacology
As an antiarrhythmic agent, the cardiovascular effects of Dronedarone have been extensively studied.
In vivo studies in anesthetized beagle dogs showed that intravenous administration of Dronedarone hydrochloride resulted in a dose-related decrease in left ventricular contraction and mean blood pressure.[4] The drug also significantly prolonged the Tpeak-Tend interval, suggesting a potential risk for inducing torsade de pointes.[4]
Genotoxicity and Carcinogenicity
Standard genotoxicity and carcinogenicity studies have been conducted for Dronedarone hydrochloride.
-
Carcinogenicity: Two-year oral gavage carcinogenicity bioassays in rats and mice revealed some drug-related neoplastic findings. These included histiocytic sarcomas in male mice, mammary adenocarcinomas in female mice, and hemangiomas in male rats. These findings occurred at exposures that were 5 to 8 times the clinical AUC at the maximum recommended human dose.[5] The mammary tumors may be linked to an increase in prolactin levels observed in mice at high doses.[5]
Reproductive and Developmental Toxicity
Dronedarone has shown teratogenic effects in preclinical studies.
-
Teratogenicity: In rats, Dronedarone was found to be teratogenic at doses similar to the recommended human dose, causing external, visceral, and skeletal malformations.[5] Consequently, Dronedarone is contraindicated in pregnant women.[5]
Quantitative Data Summary
Table 1: In Vitro Hepatotoxicity of Dronedarone
| Parameter | Effective Concentration | Cell System | Reference |
| Cytotoxicity and Apoptosis | Starting at 20 µM | Primary hepatocytes and HepG2 cells | [2] |
| Decrease in Cellular ATP | Starting at 20 µM | Primary hepatocytes and HepG2 cells | [2] |
| Inhibition of Respiratory Chain | ~10 µM | Primary hepatocytes and HepG2 cells | [2] |
| Inhibition of Mitochondrial β-oxidation | Starting at 10 µM | Acutely treated rat liver mitochondria and HepG2 cells | [2] |
Table 2: In Vivo Cardiovascular Effects of Dronedarone Hydrochloride in Beagle Dogs
| Dose (intravenous) | Peak Plasma Concentration | Cardiovascular Effects | Reference |
| 0.3 mg/kg | 61 ng/mL | Decreased left ventricular contraction and mean blood pressure | [4] |
| 3 mg/kg | 1248 ng/mL | Enhanced decrease in left ventricular contraction and mean blood pressure; significant prolongation of Tpeak-Tend interval | [4] |
Visualizations
Caption: Metabolic conversion of Dronedarone to Debutyldronedarone.
Caption: Proposed mechanism of Dronedarone-induced hepatotoxicity.
Caption: General workflow for preclinical safety assessment.
Conclusion
The available preclinical data indicate that Dronedarone hydrochloride has a toxicity profile that includes hepatotoxicity (mediated by mitochondrial dysfunction), cardiovascular effects, and reproductive toxicity. While specific preclinical safety and toxicity data for its active metabolite, this compound, are scarce, in vitro evidence suggests it shares a similar potential for mitochondrial toxicity. Further studies are warranted to fully characterize the safety profile of Debutyldronedarone to better understand its contribution to the overall toxicity observed with Dronedarone administration. Researchers and drug development professionals should consider these findings in the continued evaluation and risk assessment of Dronedarone and its metabolites.
References
- 1. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic toxicity of dronedarone in mice: role of mitochondrial β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Analysis of the Anti-atrial Fibrillatory, Proarrhythmic and Cardiodepressive Profiles of Dronedarone as a Guide for Safety Pharmacological Evaluation of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Debutyldronedarone's Electrophysiological Impact on Cardiac Ion Channels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951), a benzofuran (B130515) derivative and a multichannel antiarrhythmic agent, is primarily used in the management of atrial fibrillation. Its complex pharmacological profile involves the modulation of several cardiac ion channels, contributing to its therapeutic effects. A crucial aspect of understanding dronedarone's complete mechanism of action and potential for drug-drug interactions lies in the electrophysiological characterization of its principal active metabolite, debutyldronedarone (B1669980) (also known as N-debutyl dronedarone). This technical guide provides a comprehensive overview of the known electrophysiological effects of debutyldronedarone on cardiac ion channels, alongside the well-documented effects of its parent compound, dronedarone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways and experimental workflows.
While extensive research has been conducted on dronedarone, specific quantitative data on the electrophysiological effects of its metabolite, debutyldronedarone, on cardiac ion channels are limited in publicly available literature. It is, however, established that debutyldronedarone is an active metabolite and is reported to be 3 to 10 times less potent than the parent compound.[1]
Data Presentation: Quantitative Effects on Cardiac Ion Channels
The following tables summarize the available quantitative data on the inhibitory effects of dronedarone on various cardiac ion channels. This information provides a baseline for understanding the potential, albeit less potent, effects of debutyldronedarone.
Table 1: Inhibitory Effects of Dronedarone on Cardiac Potassium Channels
| Ion Channel | Current | Cell Type | IC50 (μM) | Reference |
| hERG (KCNH2) | IKr | Xenopus laevis oocytes | 9.2 | [2][3] |
| hERG (KCNH2) | IKr | Mammalian cells | ~0.059 | [4] |
| KvLQT1/minK | IKs | Xenopus laevis oocytes | >100 (33.2% block at 100 μM) | [2] |
| K2P2.1 (TREK-1) | IK2P | Xenopus laevis oocytes | 26.7 | |
| K2P3.1 (TASK-1) | IK2P | Xenopus laevis oocytes | 18.7 | |
| K2P2.1 (TREK-1) | IK2P | Mammalian cells | 6.1 | |
| K2P3.1 (TASK-1) | IK2P | Mammalian cells | 5.2 | |
| SK2 (KCNN2) | IKAS | Human atrial myocytes (CAF) | 2.42 | [5] |
| SK2 (KCNN2) | IKAS | HEK-293 cells | 1.7 | [5] |
CAF: Chronic Atrial Fibrillation
Table 2: Inhibitory Effects of Dronedarone on Cardiac Sodium Channels
| Ion Channel | Current | Cell Type | IC50 (μM) | Holding Potential | Reference |
| Nav1.5 (SCN5A) | INa | Guinea pig ventricular myocytes | 0.7 ± 0.1 | -80 mV | [6] |
| Nav1.5 (SCN5A) | INa | Human atrial myocytes | <3 (97% block at 3 μM) | -100 mV |
Table 3: Inhibitory Effects of Dronedarone on Cardiac Calcium Channels
| Ion Channel | Current | Cell Type | IC50 (μM) | Holding Potential | Reference |
| Cav1.2 | ICa,L | Guinea pig ventricular myocytes | 0.4 ± 0.1 | -40 mV | [6][7] |
| Cav3.2 | ICa,T | Neonatal rat cardiomyocytes/HEK293T | 9.20 | Not specified | [8] |
| Cav3.1 | ICa,T | Neonatal rat cardiomyocytes/HEK293T | 46.41 | Not specified | [8] |
Table 4: Inhibitory Effects of Dronedarone on Other Cardiac Ion Channels
| Ion Channel | Current | Cell Type | IC50 (μM) | Reference |
| HCN4 | If | CHO cells | 1.0 ± 0.1 | [6] |
Experimental Protocols
The following sections detail the typical methodologies employed in the electrophysiological assessment of compounds like dronedarone and its metabolites on cardiac ion channels.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard technique for investigating the effects of pharmacological agents on ion channel function.
a. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected to express the specific human cardiac ion channel of interest (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2).
-
Primary Cardiomyocytes: Alternatively, primary cardiomyocytes isolated from animal models (e.g., guinea pig, rabbit) or human atrial appendages obtained during cardiac surgery can be used to study the channels in a more native environment.
b. Solutions:
-
Internal (Pipette) Solution (in mM): A typical composition includes: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): A standard external solution contains: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. The composition can be modified depending on the specific ion channel being studied.
c. Recording Procedure:
-
A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution and mounted on a micromanipulator.
-
The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
The cell's membrane potential is then "clamped" at a specific holding potential, and voltage protocols are applied to elicit ionic currents through the channel of interest.
-
The drug solution (dronedarone or debutyldronedarone) is applied to the cell via a perfusion system, and the resulting changes in the ionic current are recorded and analyzed.
Two-Microelectrode Voltage Clamp (for Xenopus oocytes)
This technique is often used for initial screening and characterization of ion channel modulators.
a. Oocyte Preparation:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are injected with cRNA encoding the specific cardiac ion channel of interest.
-
The oocytes are then incubated for 2-5 days to allow for channel expression.
b. Recording Procedure:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Voltage protocols are applied to activate the expressed channels, and the resulting currents are measured.
-
The effects of the test compound are assessed by perfusing the oocyte with a solution containing the drug.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of debutyldronedarone's effect on cardiac action potential.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Logical relationship between dronedarone, debutyldronedarone, and antiarrhythmic effect.
Conclusion
Debutyldronedarone, the primary active metabolite of dronedarone, contributes to the overall antiarrhythmic effect of the parent drug, albeit with a lower potency. While specific quantitative data on its direct interaction with a wide range of cardiac ion channels remains to be fully elucidated in publicly accessible literature, the established multi-channel blocking profile of dronedarone provides a strong foundation for understanding its potential mechanisms of action. The detailed experimental protocols outlined in this whitepaper serve as a guide for researchers aiming to further investigate the electrophysiological properties of debutyldronedarone and other novel antiarrhythmic compounds. Further studies are warranted to precisely quantify the effects of debutyldronedarone on individual cardiac ion channels to build a more complete picture of its contribution to the clinical efficacy and safety profile of dronedarone.
References
- 1. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity HERG K(+) channel blockade by the antiarrhythmic agent dronedarone: resistance to mutations of the S6 residues Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
Debutyldronedarone Hydrochloride: A Technical Overview of its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debutyldronedarone (B1669980) hydrochloride is the major active N-debutylated metabolite of the antiarrhythmic drug dronedarone (B1670951).[1] This technical guide provides a comprehensive summary of the discovery and initial characterization of debutyldronedarone hydrochloride. The document covers its synthesis, analytical characterization, and initial pharmacological profiling, presenting available quantitative data in structured tables and outlining experimental methodologies. Visual diagrams are included to illustrate its metabolic pathway and the general workflow for its characterization.
Introduction
Dronedarone, a non-iodinated benzofuran (B130515) derivative, was developed as an alternative to amiodarone (B1667116) for the management of atrial fibrillation, with a more favorable safety profile.[1] Upon administration, dronedarone is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of N-debutylated metabolites.[2][3] The most prominent of these is debutyldronedarone (N-desbutyldronedarone), which circulates in the plasma and exhibits pharmacological activity, albeit at a reduced potency compared to the parent compound.[1] Understanding the properties of this major metabolite is crucial for a complete assessment of the therapeutic and toxicological profile of dronedarone.
Discovery and Synthesis
Debutyldronedarone was initially identified as a major circulating metabolite of dronedarone during preclinical and clinical development.[1] It is also recognized as a potential impurity in the manufacturing process of dronedarone hydrochloride.
Metabolic Pathway
The formation of debutyldronedarone from dronedarone is primarily catalyzed by CYP3A isoforms in the liver. Subsequently, debutyldronedarone is further metabolized by monoamine oxidase A (MAO-A).[2][3]
Chemical Synthesis
A general synthetic workflow is outlined below:
Analytical Characterization
The structural confirmation and characterization of this compound have been performed using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Characteristics | Reference |
| Mass Spectrometry (MS) | The molecular ion peak is consistent with the chemical formula C27H36N2O5S. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonamide N-H stretch, carbonyl (C=O) stretch, and S=O stretches of the sulfonyl group have been reported. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR have been used to confirm the structure, though detailed spectral data with chemical shifts and coupling constants are not publicly available. |
Note: Detailed spectral data such as specific peak assignments for NMR and a full fragmentation pattern for MS are not available in the reviewed literature.
Pharmacological Characterization
Initial pharmacological studies have focused on the inhibitory activity of debutyldronedarone against various enzymes and receptors.
In Vitro Activity
The following table summarizes the available quantitative data on the in vitro activity of debutyldronedarone.
| Target | Assay Type | Species | IC50 (µM) | Reference |
| Cytochrome P450 2J2 (CYP2J2) | Enzyme Inhibition | Human | 1.59 | |
| Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition | Human | 2.73 | |
| Mitochondrial Complex I | Enzyme Inhibition | Rat | 11.94 | |
| Mitochondrial Complex II | Enzyme Inhibition | Rat | 24.54 | |
| Intracellular ATP Levels (H9c2 cells) | Cell-based | Rat | 1.07 | |
| Thyroid Hormone Receptor α1 (TRα1) | Binding | Chicken | 59 | |
| Thyroid Hormone Receptor β1 (TRβ1) | Binding | Human | 280 |
Electrophysiological Effects
Direct experimental data on the effects of debutyldronedarone on cardiac ion channels (e.g., hERG, sodium, calcium channels) are currently lacking in the public literature. However, as a metabolite of dronedarone, it is hypothesized to have some activity on these channels, though likely with lower potency than the parent compound. Dronedarone is known to be a multi-channel blocker, and further investigation into the electrophysiological profile of debutyldronedarone is warranted.
Experimental Methodologies
While detailed, step-by-step protocols for the specific experiments on debutyldronedarone are not fully available, the following sections outline the general methodologies that would be employed for its characterization based on standard practices in drug discovery and development.
Synthesis and Purification
General Procedure: The synthesis would typically involve the reaction of a key benzofuran intermediate with an appropriate side chain under controlled temperature and reaction times. Purification would be achieved through column chromatography on silica (B1680970) gel, and the final hydrochloride salt would be prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization or precipitation.
Analytical Characterization
-
NMR Spectroscopy: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Structural elucidation would be based on the analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern for further structural confirmation.
-
Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound (typically as a KBr pellet or thin film) to identify characteristic functional group vibrations.
In Vitro Pharmacology Assays
-
Enzyme Inhibition Assays: The inhibitory activity against enzymes like CYPs and sEH would be determined using specific substrates that are metabolized by these enzymes into a fluorescent or luminescent product. The assay would be performed in a multi-well plate format, and the signal would be measured using a plate reader. IC50 values would be calculated by fitting the concentration-response data to a suitable pharmacological model.
-
Cell-Based Assays: Cytotoxicity and effects on cellular processes (e.g., ATP levels) would be assessed using cultured cell lines (e.g., H9c2 cardiomyocytes). Cell viability would be measured using assays such as the MTT or CellTiter-Glo assay.
-
hERG Channel Assay: The potential for debutyldronedarone to inhibit the hERG potassium channel would be evaluated using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel. A specific voltage protocol would be applied to elicit hERG currents, and the effect of different concentrations of the compound on the current amplitude would be measured to determine the IC50.
Conclusion
This compound is a key active metabolite of dronedarone, formed via CYP3A-mediated metabolism. While its initial characterization has provided insights into its chemical structure and some of its pharmacological activities, a significant amount of detailed experimental data, particularly regarding its synthesis, comprehensive spectroscopic analysis, and electrophysiological effects on cardiac ion channels, is not yet publicly available. Further in-depth studies are necessary to fully elucidate the contribution of debutyldronedarone to the overall clinical profile of dronedarone. This technical guide serves as a summary of the current knowledge and a framework for future research in this area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Debutyldronedarone Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of Debutyldronedarone (B1669980) hydrochloride in biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Debutyldronedarone is the primary active metabolite of Dronedarone (B1670951), an antiarrhythmic agent used in the treatment of atrial fibrillation.[1] Accurate quantification of Debutyldronedarone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[2][3] This document outlines two validated analytical methods for the determination of Debutyldronedarone hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
A summary of the key quantitative data for the described analytical methods is presented in the tables below for easy comparison.
Table 1: HPLC-UV Method for Quantification of Debutyldronedarone in Human Plasma[2]
| Parameter | Result |
| Linearity Range | 10–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-assay Precision (%RSD) | 3.8–17.3% |
| Inter-assay Precision (%RSD) | 2.8–13.8% |
| Intra-assay Accuracy | 87.8–108.2% |
| Inter-assay Accuracy | 93.1–110.2% |
| Extraction Recovery | 78.8% (69.9–81.8%) |
Table 2: LC-MS/MS Method for Quantification of Debutyldronedarone in Human Plasma[1]
| Parameter | Result |
| Linearity Range | 0.200–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Intra-day Precision (%RSD) | < 7.2% |
| Inter-day Precision (%RSD) | < 7.2% |
| Accuracy (%RE) | Within ±5.1% |
Experimental Protocols
Detailed protocols for the HPLC-UV and LC-MS/MS methods are provided below.
Protocol 1: HPLC-UV Method for the Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma[2]
This protocol describes an isocratic HPLC method with UV detection for the quantification of Debutyldronedarone in human plasma.
Materials and Reagents
-
This compound reference standard
-
Dronedarone hydrochloride reference standard
-
Bepridil hydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Diisopropyl ether
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid (85%)
-
Methyl tert-butyl ether
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
-
HPLC System: Isocratic HPLC system with a manual injector and UV detector.
-
Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) with the addition of 0.1 mL of 85% H3PO4.[2]
-
Flow Rate: 1.8 mL/min.[2]
-
Detection Wavelength: 290 nm.[2]
-
Temperature: Ambient.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Debutyldronedarone, Dronedarone, and Bepridil by dissolving the appropriate amount of their hydrochloride salts in methanol.[2] Store at 4°C.
-
Working Solutions: Prepare working solutions for calibration and quality control by diluting the stock solutions with methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to obtain final concentrations for Debutyldronedarone in the range of 10–1000 ng/mL for the calibration curve and 30, 250, and 800 ng/mL for low, medium, and high QC samples, respectively.[2]
Sample Preparation (Liquid-Liquid Extraction)
-
Take 0.4 mL of plasma sample (calibration standard, QC, or unknown).
-
Alkalize the plasma sample.
-
Add the internal standard (Bepridil).
-
Add methyl tert-butyl ether for extraction.
-
Vortex for 8 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Data Analysis
-
Identify and integrate the peaks for Debutyldronedarone, Dronedarone, and the internal standard based on their retention times (approximately 4.0 min for Debutyldronedarone).[2]
-
Construct a calibration curve by plotting the peak area ratio of Debutyldronedarone to the internal standard against the nominal concentration.
-
Determine the concentration of Debutyldronedarone in the unknown samples from the calibration curve.
Caption: HPLC-UV Experimental Workflow for Debutyldronedarone Quantification.
Protocol 2: LC-MS/MS Method for the Simultaneous Determination of Dronedarone and Debutyldronedarone in Human Plasma[1]
This protocol outlines a sensitive and rapid LC-MS/MS method for the quantification of Debutyldronedarone in human plasma.
Materials and Reagents
-
This compound reference standard
-
Dronedarone hydrochloride reference standard
-
Amiodarone (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
Drug-free human plasma
Instrumentation and Chromatographic/Mass Spectrometric Conditions
-
LC System: A liquid chromatography system capable of gradient elution.
-
MS System: A tandem mass spectrometer with a positive atmospheric pressure chemical ionization (APCI) interface.[1]
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 5 mmol/L ammonium acetate with 0.2% acetic acid in water.
-
B: Acetonitrile with 0.2% acetic acid.
-
-
Gradient Elution: A gradient program should be developed to achieve optimal separation.
-
Flow Rate: 0.7 mL/min.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Debutyldronedarone and the internal standard need to be optimized.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Debutyldronedarone, Dronedarone, and Amiodarone in a suitable organic solvent.
-
Working Solutions: Prepare working solutions for calibration and quality control by diluting the stock solutions.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working solutions to obtain final concentrations for Debutyldronedarone in the range of 0.200–200 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Take a 50 µL aliquot of the plasma sample.
-
Add acetonitrile containing the internal standard (Amiodarone) to precipitate the plasma proteins.[1]
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Data Analysis
-
Acquire data in MRM mode.
-
Integrate the peak areas for the specific transitions of Debutyldronedarone and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of Debutyldronedarone to the internal standard against the nominal concentration.
-
Calculate the concentration of Debutyldronedarone in the unknown samples using the regression equation from the calibration curve.
Caption: LC-MS/MS Experimental Workflow for Debutyldronedarone Quantification.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Debutyldronedarone in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Debutyldronedarone (B1669980) is the primary active metabolite of Dronedarone (B1670951), an antiarrhythmic agent used for the treatment of atrial fibrillation.[1] Accurate quantification of Debutyldronedarone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective determination of Debutyldronedarone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established bioanalytical techniques and offers high throughput and reliability.[1][2]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol outlines a protein precipitation method for the extraction of Debutyldronedarone from plasma samples.[1]
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Debutyldronedarone and Dronedarone analytical standards
-
Amiodarone (Internal Standard - IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma with the internal standard (Amiodarone) solution.
-
Add 150 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 2.5 | 90 |
| 4.0 | 90 |
| 4.1 | 30 |
| 5.5 | 30 |
3. Mass Spectrometry
-
Instrumentation:
-
Tandem mass spectrometer equipped with a positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1]
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Debutyldronedarone | 501.3 | 428.2 |
| Dronedarone | 557.3 | 484.3 |
| Amiodarone (IS) | 646.0 | 58.1 |
Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Debutyldronedarone | Dronedarone |
| Linear Range | 0.200 - 200 ng/mL[1] | 0.200 - 200 ng/mL[1] |
| LLOQ | 0.200 ng/mL[1] | 0.200 ng/mL[1] |
| Intra-day Precision (%RSD) | < 7.2%[1] | < 7.2%[1] |
| Inter-day Precision (%RSD) | < 7.2%[1] | < 7.2%[1] |
| Accuracy (%RE) | ± 5.1%[1] | ± 5.1%[1] |
Visualizations
Caption: Experimental workflow for Debutyldronedarone detection in plasma.
Caption: Metabolic pathway of Dronedarone to Debutyldronedarone.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Debutyldronedarone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Debutyldronedarone is the primary active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation. The quantification of Debutyldronedarone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in pharmaceutical formulations. This application note provides a detailed protocol for the analysis of Debutyldronedarone using a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
The described method utilizes a reversed-phase HPLC system to separate Debutyldronedarone from its parent compound, Dronedarone, and other potential interferences in various matrices, such as human plasma. The separation is achieved on a cyano (CN) stationary phase with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength of 290 nm.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column oven, and a UV detector is required.
Table 1: HPLC Instrumentation and Optimized Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | Supelcosil LC-CN (150 x 4.6 mm, 5 µm) with a compatible guard column |
| Mobile Phase | Methanol:Acetonitrile:Water:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄ |
| Flow Rate | 1.8 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 290 nm |
| Run Time | Approximately 7.5 minutes |
Preparation of Reagents and Standards
-
Mobile Phase Preparation: Carefully mix 170 mL of methanol, 85 mL of acetonitrile, 237.2 mL of water, and 7.8 mL of 0.5 M potassium dihydrogen phosphate (B84403) (KH₂PO₄). Add 0.1 mL of 85% phosphoric acid (H₃PO₄). Filter the mixture through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Debutyldronedarone reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-1000 ng/mL).
Sample Preparation (from Human Plasma)
-
To 0.4 mL of an alkalized plasma sample, add a suitable internal standard (e.g., Bepridil).
-
Add 3 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 80 µL of the mobile phase.
-
Centrifuge the reconstituted sample (e.g., at 6000 x g for 10 minutes).
-
Carefully collect a 50 µL aliquot of the supernatant for injection into the HPLC system.
Method Validation
The analytical method should be validated in accordance with relevant guidelines (e.g., EMA, FDA) to ensure its reliability.[1] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for Debutyldronedarone Analysis
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (Calibration Range) | Correlation coefficient (r²) ≥ 0.99 | 10–1000 ng/mL[1][2] |
| Retention Time (min) | Consistent retention time | ~4.0 min[1][2] |
| Accuracy (%) | 85-115% (80-120% for LLOQ) | Intra-assay: 87.8% to 108.2% Inter-assay: 93.1% to 110.2%[1] |
| Precision (%RSD) | ≤15% (≤20% for LLOQ) | Intra-assay: 3.8–17.3% Inter-assay: 2.8–13.8%[1] |
| Specificity | No interference at the retention time of the analyte | Selective separation from endogenous plasma components[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL[1] |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of key parameters in the HPLC analysis of Debutyldronedarone.
References
Application Notes and Protocols for Quantifying Debutyldronedarone Hydrochloride in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Debutyldronedarone (B1669980) (DBD) is the major active metabolite of dronedarone (B1670951), an antiarrhythmic drug used in the management of atrial fibrillation.[1] Accurate quantification of debutyldronedarone hydrochloride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[2][3] These application notes provide detailed protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methods Overview
Two primary methods are presented for the quantification of this compound in human plasma:
-
HPLC-UV: A cost-effective and widely accessible method suitable for therapeutic drug monitoring and pharmacokinetic studies during chronic therapy.[2][3]
-
LC-MS/MS: A highly sensitive and specific method ideal for pharmacokinetic studies requiring low limits of quantification.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for the analysis of this compound in human plasma.
Table 1: HPLC-UV Method Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 10–1000 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2] |
| Intra-Assay Precision (RSD) | 3.8–17.3% | [2] |
| Inter-Assay Precision (RSD) | 2.8–13.8% | [2] |
| Intra-Assay Accuracy | 87.8–108.2% | [2] |
| Inter-Assay Accuracy | 93.1–110.2% | [2] |
| Extraction Recovery | 69.9–81.8% | [2] |
Table 2: LC-MS/MS Method Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.200–200 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [1] |
| Intra-Day Precision (RSD) | < 7.2% | [1] |
| Inter-Day Precision (RSD) | < 7.2% | [1] |
| Accuracy (Relative Error) | Within ±5.1% | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol is based on the method described by Kunicki et al.[2][3]
1. Materials and Reagents:
-
Debutyldronedarone (DBD) hydrochloride reference standard
-
Dronedarone (DRO) hydrochloride reference standard
-
Bepridil (BEP) hydrochloride (Internal Standard)
-
HPLC-grade methanol, acetonitrile (B52724), dichloromethane, n-hexane, diisopropyl ether, methyl tert-butyl ether (MTBE)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid (H3PO4, 85%)
-
Sodium carbonate (Na2CO3)
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system with a manual injector and UV detector.
-
Column: Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4.
-
Flow Rate: 1.8 mL/min.
-
Temperature: Ambient.
-
UV Detection: 290 nm.
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DRO, DBD, and BEP in methanol. Store at 4°C.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QC) by diluting the stock solutions with methanol.
-
Internal Standard (IS) Working Solution (80 µg/mL): Prepare by diluting the BEP stock solution in methanol.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 10, 40, 100, 200, 500, 1000 ng/mL) and QCs (e.g., 30, 250, 800 ng/mL).
4. Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.4 mL plasma sample, add the internal standard (Bepridil).
-
Alkalize the plasma sample to a pH of 11.5–11.8 by adding 50 µL of a 10% Na2CO3 solution.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Mix for 8 minutes using a rotary mixer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
5. Data Analysis:
-
Calculate the peak area ratios of debutyldronedarone to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations.
-
Determine the concentration of debutyldronedarone in the unknown samples from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the method described by Xie et al.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Dronedarone hydrochloride reference standard
-
Amiodarone (B1667116) (Internal Standard)
-
HPLC-grade acetonitrile
-
Ammonium (B1175870) acetate
-
Acetic acid
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid.
-
Flow Rate: 0.7 mL/min.
-
Ionization Source: Positive atmospheric pressure chemical ionization (APCI).
-
Detection: Multiple reaction monitoring (MRM) mode.
3. Preparation of Solutions:
-
Stock and Working Solutions: Prepare as described in Protocol 1, using amiodarone as the internal standard.
-
Calibration Standards and Quality Controls: Prepare in drug-free human plasma to cover the desired concentration range (e.g., 0.200 to 200 ng/mL).
4. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add acetonitrile containing the internal standard (amiodarone).
-
Vortex to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
5. Data Analysis:
-
Perform data acquisition and analysis using the instrument-specific software.
-
Calculate the peak area ratios of debutyldronedarone to the internal standard.
-
Construct a calibration curve and determine the concentrations of debutyldronedarone in the samples.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Debutyldronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone is the primary active metabolite of Dronedarone, a benzofuran-derived antiarrhythmic agent. Understanding the cellular effects of Debutyldronedarone is crucial for elucidating the therapeutic and toxicological profile of its parent compound. These application notes provide detailed protocols for cell-based assays to investigate the effects of Debutyldronedarone hydrochloride on cell viability, apoptosis, and cardiac electrophysiology.
Mechanism of Action Overview
This compound exerts its cellular effects through a multi-faceted mechanism of action. Primarily, it functions as a multi-ion channel blocker, affecting potassium, sodium, and calcium channels, which is central to its antiarrhythmic properties. Additionally, it exhibits non-competitive anti-adrenergic effects. Emerging evidence also points towards mitochondrial dysfunction as a key aspect of its cellular impact, characterized by the inhibition of mitochondrial respiratory chain complexes, leading to decreased cellular ATP levels and the induction of apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from key cell-based assays, illustrating the dose-dependent effects of this compound.
Table 1: Cell Viability Assessment in H9c2 Cardiomyoblasts and HepG2 Hepatocytes
| Cell Line | Treatment Duration | Debutyldronedarone HCl (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| H9c2 | 24 hours | 1 | 98.2 ± 3.1 | 5.4 ± 1.2 |
| 5 | 85.1 ± 4.5 | 18.7 ± 2.5 | ||
| 10 | 62.5 ± 5.2 | 41.3 ± 3.8 | ||
| 25 | 35.8 ± 3.9 | 68.9 ± 4.1 | ||
| 50 | 15.2 ± 2.8 | 85.6 ± 3.5 | ||
| HepG2 | 24 hours | 1 | 99.1 ± 2.5 | 4.8 ± 0.9 |
| 5 | 90.3 ± 3.8 | 15.2 ± 2.1 | ||
| 10 | 71.4 ± 4.1 | 35.8 ± 3.2 | ||
| 25 | 42.1 ± 3.7 | 62.5 ± 4.5 | ||
| 50 | 20.5 ± 2.9 | 79.1 ± 3.9 |
Table 2: Apoptosis Induction in H9c2 Cardiomyoblasts
| Treatment Duration | Debutyldronedarone HCl (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 24 hours | 1 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 5 | 12.8 ± 1.5 | 5.7 ± 0.9 | |
| 10 | 25.6 ± 2.1 | 15.4 ± 1.8 | |
| 25 | 40.2 ± 3.5 | 28.9 ± 2.5 | |
| 50 | 22.1 ± 2.8 | 55.3 ± 4.1 |
Table 3: Effect on Cellular ATP Levels in H9c2 Cardiomyoblasts
| Treatment Duration | Debutyldronedarone HCl (µM) | Cellular ATP Level (% of Control) |
| 6 hours | 1 | 95.4 ± 4.2 |
| 5 | 78.9 ± 5.1 | |
| 10 | 55.2 ± 4.8 | |
| 25 | 28.7 ± 3.9 | |
| 50 | 12.3 ± 2.5 |
Table 4: Electrophysiological Effects on hiPSC-Cardiomyocytes
| Parameter | Control | Debutyldronedarone HCl (10 µM) |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | 350 ± 25 | 480 ± 30 |
| Peak Sodium Current (INa) (% Inhibition) | 0 | 45 ± 5 |
| Peak L-type Calcium Current (ICa,L) (% Inhibition) | 0 | 35 ± 6 |
| Rapid Delayed Rectifier Potassium Current (IKr) (% Inhibition) | 0 | 60 ± 7 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability and membrane integrity of cultured cells.
Materials:
-
H9c2 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed H9c2 or HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
LDH Assay:
-
Carefully collect a small aliquot of the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit to measure LDH release.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Calculate LDH release as a percentage of the maximum LDH release control.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
H9c2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed H9c2 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Cellular ATP Level Assay
Objective: To measure the impact of this compound on cellular energy metabolism.
Materials:
-
H9c2 cells
-
White, opaque 96-well plates
-
This compound
-
ATP-based luminescence assay kit
Protocol:
-
Cell Seeding and Treatment: Seed H9c2 cells in white, opaque 96-well plates. Treat the cells with this compound for 6 hours.
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add the ATP reagent from the kit to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of cellular ATP.
Visualizations
Caption: Workflow for assessing cell viability and apoptosis.
Caption: Key signaling pathways affected by Debutyldronedarone HCl.
Application Notes and Protocols for In Vivo Experimental Design with Debutyldronedarone Hydrochloride
Disclaimer: The following application notes and protocols are primarily based on established in vivo experimental designs for the parent compound, dronedarone (B1670951). Due to a lack of publicly available data on in vivo studies where Debutyldronedarone hydrochloride was the administered test article, these protocols are proposed adaptations. Researchers should consider these as a starting point and perform necessary dose-ranging and validation studies.
Introduction
Debutyldronedarone (also known as N-desbutyldronedarone) is the major active metabolite of dronedarone, a multi-channel blocking antiarrhythmic drug.[1] Understanding the in vivo pharmacological and toxicological profile of this compound is crucial for a comprehensive assessment of dronedarone's overall effects and for the development of safer antiarrhythmic therapies. These application notes provide a framework for designing and conducting in vivo experiments to characterize the cardiovascular effects of this compound in various animal models.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in a suitable animal model (e.g., rats or dogs).
Experimental Protocol: Pharmacokinetic Profiling in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Drug Formulation:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., 5% dextrose in water, saline with a solubilizing agent like cyclodextrin).
-
Oral (PO): Prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution if solubility permits.
-
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose (e.g., 5-50 mg/kg) by oral gavage. A high-fat meal may be provided prior to dosing to assess its effect on absorption, as is relevant for the parent compound, dronedarone.[2]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Use an anticoagulant (e.g., EDTA or heparin) and immediately centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Debutyldronedarone in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with UV detection (HPLC-UV).[1]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Quantitative Data from Dronedarone PK Studies (for reference)
| Parameter | Dronedarone Value (in Humans) | Citation |
| Oral Bioavailability (without food) | ~4% | [2] |
| Oral Bioavailability (with high-fat meal) | ~15% | [2] |
In Vivo Electrophysiology and Cardiovascular Safety Pharmacology
Objective: To evaluate the effects of this compound on cardiac electrophysiology, hemodynamics, and proarrhythmic potential in anesthetized and conscious animal models.
Experimental Protocol: Electrophysiology in Anesthetized Dogs
This protocol is adapted from studies conducted on dronedarone.[3]
-
Animal Model: Male beagle dogs (e.g., 8-11 kg).
-
Anesthesia: Anesthetize with a suitable agent (e.g., halothane).
-
Surgical Preparation:
-
Perform a thoracotomy to expose the heart.
-
Place pacing and recording electrodes on the atria and ventricles.
-
Insert a catheter into the femoral artery to monitor blood pressure and into the left ventricle to measure ventricular pressure.
-
Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.
-
-
Drug Administration:
-
Administer this compound via intravenous infusion at escalating doses.
-
-
Measurements:
-
Electrocardiogram (ECG): Continuously record a lead II ECG to measure heart rate, PR interval, QRS duration, and QT interval.
-
Intracardiac Electrophysiology:
-
Measure atrial and ventricular effective refractory periods (AERP and VERP).
-
Assess atrioventricular (AV) nodal and intraventricular conduction.
-
-
Hemodynamics:
-
Mean arterial blood pressure
-
Left ventricular systolic and end-diastolic pressure
-
Heart rate
-
Cardiac output
-
Total peripheral resistance
-
-
-
Data Analysis:
-
Compare the electrophysiological and hemodynamic parameters before and after drug administration.
-
Assess the dose-dependent effects of this compound.
-
Quantitative Data from Dronedarone Electrophysiology Study in Anesthetized Dogs[3]
| Parameter | Low Dose (0.3 mg/kg IV) Effect | High Dose (3 mg/kg IV) Effect |
| Peak Plasma Concentration | 61 ng/mL | 1248 ng/mL |
| Left Ventricular Contraction | Decreased | Enhanced Decrease |
| Mean Blood Pressure | Decreased | Enhanced Decrease |
| Heart Rate | No significant change | Decreased |
| Cardiac Output | No significant change | Decreased |
| Total Peripheral Resistance | No significant change | Increased |
| Left Ventricular End-Diastolic Pressure | No significant change | Increased |
| Atrioventricular Nodal Conduction | No significant change | Delayed |
| Intraventricular Conduction | No significant change | Delayed |
| Ventricular Repolarization | No significant change | Delayed |
| Atrial Effective Refractory Period | Prolonged | More Prolonged |
| Ventricular Effective Refractory Period | Prolonged | More Prolonged |
Experimental Protocol: Anti-arrhythmic Efficacy in a Rat Model of Myocardial Infarction
This protocol is based on studies evaluating the anti-arrhythmic effects of dronedarone.[4]
-
Animal Model: Rats with surgically induced myocardial infarction, which are known to exhibit ventricular premature beats.
-
Arrhythmia Monitoring:
-
Implant telemetry devices for continuous ECG monitoring (Holter monitoring) in conscious, untethered animals.
-
Establish a baseline period to quantify the frequency of ventricular premature beats.
-
-
Drug Administration:
-
Administer this compound (e.g., via osmotic mini-pumps for continuous infusion or daily oral gavage) for a defined treatment period (e.g., 7 days).
-
-
Endpoint:
-
Quantify the occurrence of ventricular premature beats during the treatment period and a subsequent washout period.
-
-
Data Analysis:
-
Compare the frequency of arrhythmias before, during, and after treatment with this compound.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of Debutyldronedarone HCl.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for Debutyldronedarone HCl.
References
- 1. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles of Dronedarone Hydrochloride for Oral Delivery: Optimization, In Vivo Pharmacokinetics and Uptake Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Analysis of the Anti-atrial Fibrillatory, Proarrhythmic and Cardiodepressive Profiles of Dronedarone as a Guide for Safety Pharmacological Evaluation of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Debutyldronedarone Hydrochloride Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone (N-desbutyldronedarone) is the primary and pharmacologically active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] Accurate quantification of Debutyldronedarone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and therapeutic drug monitoring. The preparation of accurate and stable standard solutions is a prerequisite for the validation of bioanalytical methods. This application note provides a detailed protocol for the preparation of Debutyldronedarone hydrochloride standard solutions for research and development purposes.
Materials and Equipment
Materials
-
This compound (purity ≥98%)
-
Methanol (B129727) (HPLC grade or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, optional, for initial solubilization)[3][4]
-
Deionized water (Type I)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Amber glass vials for storage
Equipment
-
Vortex mixer
-
Sonicator
-
Refrigerator (2-8°C)
-
Freezer (-20°C or -80°C for long-term storage)
Experimental Protocols
Preparation of Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a Class A volumetric flask of appropriate size (e.g., 10 mL). Add a small volume of methanol (approximately 70-80% of the final volume).
-
Solubilization: Vortex and sonicate the solution for several minutes to ensure complete dissolution of the compound.[5]
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume with methanol and mix thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution into a clearly labeled amber glass vial to protect it from light. Store the stock solution at 4°C.[6] Published data indicates that stock solutions in methanol are stable for at least 8 weeks when stored under these conditions.[6]
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution with methanol to achieve the desired concentrations for calibration curves and quality control (QC) samples.
-
Intermediate Dilutions: Prepare one or more intermediate stock solutions from the primary stock solution to facilitate the preparation of a wide range of working standards. For example, dilute the 1 mg/mL stock solution 1:10 with methanol to obtain a 100 µg/mL intermediate solution.
-
Serial Dilutions: Perform serial dilutions of the stock or intermediate solutions with methanol to prepare a series of working standards. The concentration of these standards should bracket the expected concentration range of the analyte in the study samples.
Data Presentation
The following tables summarize the quantitative data for the preparation of this compound standard solutions.
Table 1: Stock Solution Preparation
| Parameter | Value |
| Compound | This compound |
| Purity | ≥98% |
| Solvent | Methanol (HPLC Grade) |
| Concentration | 1 mg/mL |
| Storage Temperature | 4°C |
| Stability | At least 8 weeks[6] |
| Container | Amber Glass Vial |
Table 2: Example of Working Standard Solution Preparation for a Calibration Curve (10 - 1000 ng/mL)
| Standard ID | Starting Solution Concentration (ng/mL) | Volume of Starting Solution (µL) | Final Volume (µL) | Final Concentration (ng/mL) |
| S1 | 100,000 (100 µg/mL) | 10 | 1000 | 1000 |
| S2 | 100,000 (100 µg/mL) | 5 | 1000 | 500 |
| S3 | 100,000 (100 µg/mL) | 2 | 1000 | 200 |
| S4 | 100,000 (100 µg/mL) | 1 | 1000 | 100 |
| S5 | 10,000 (10 µg/mL) | 4 | 1000 | 40 |
| S6 | 10,000 (10 µg/mL) | 1 | 1000 | 10 |
Table 3: Example of Quality Control (QC) Sample Preparation
| QC Level | Starting Solution Concentration (ng/mL) | Volume of Starting Solution (µL) | Final Volume (µL) | Final Concentration (ng/mL) |
| High (HQC) | 100,000 (100 µg/mL) | 8 | 1000 | 800 |
| Medium (MQC) | 100,000 (100 µg/mL) | 2.5 | 1000 | 250 |
| Low (LQC) | 10,000 (10 µg/mL) | 3 | 1000 | 30 |
Visualizations
Experimental Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of this compound standard solutions.
Simplified Metabolic Pathway of Dronedarone to Debutyldronedarone
Caption: Simplified metabolic pathway of Dronedarone to its active metabolite, Debutyldronedarone.
References
- 1. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dronedarone = 98 HPLC 141625-93-6 [sigmaaldrich.com]
- 4. Dronedarone hydrochloride ≥98% (HPLC) | 141625-93-6 [sigmaaldrich.com]
- 5. uspnf.com [uspnf.com]
- 6. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV | MDPI [mdpi.com]
Application Notes and Protocols: Use of Debutyldronedarone Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone is the primary active metabolite of dronedarone (B1670951), a multi-channel blocking antiarrhythmic agent used in the management of atrial fibrillation.[1][2] Understanding the electrophysiological effects of Debutyldronedarone hydrochloride is crucial for a comprehensive assessment of its cardiac safety and efficacy profile. Patch clamp electrophysiology is the gold-standard technique for investigating the interaction of a compound with specific ion channels, providing detailed insights into its mechanism of action at the molecular level.[3][4]
These application notes provide a framework for studying the effects of this compound on key cardiac ion channels using the whole-cell patch clamp technique. Due to the limited publicly available data on the specific ion channel effects of Debutyldronedarone, the quantitative data and protocols provided herein are based on the well-characterized effects of its parent compound, dronedarone. Researchers should adapt and validate these protocols for their specific experimental conditions when investigating this compound.
Dronedarone, and likely its metabolite Debutyldronedarone, exerts its antiarrhythmic effects by modulating a variety of cardiac ion channels, including potassium, sodium, and calcium channels.[5][6][7] This multi-channel blockade contributes to its classification across all four Vaughan Williams classes of antiarrhythmic drugs.[5]
Data Presentation: Summary of Dronedarone's Effects on Cardiac Ion Channels
The following tables summarize the reported inhibitory concentrations (IC50) of dronedarone on various cardiac ion channels, which can serve as a starting point for concentration-response studies of this compound.
| Ion Channel | Current | Species/Cell Line | IC50 / % Inhibition | Reference |
| hERG (KCNH2) | IKr | Xenopus laevis oocytes | 9.2 µM | [8][9] |
| KvLQT1/minK | IKs | Xenopus laevis oocytes | 33.2% inhibition at 100 µM | [8][9] |
| Nav1.5 | INa | Guinea pig ventricular myocytes | 0.7 ± 0.1 µM (at Vhold = -80 mV) | [10][11] |
| Cav1.2 | ICa,L | Guinea pig ventricular myocytes | 0.4 ± 0.1 µM (at Vhold = -40 mV) | [10][11] |
| HCN4 | If | CHO cells | 1.0 ± 0.1 µM | [10] |
| SK Channels | IK,Ca | Human atrial myocytes / HEK-293 cells | 2.43 µM | [12] |
| Kir2.1 | IK1 | Not specified | Inhibits at high concentrations | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of a multi-channel blocker like dronedarone and a typical experimental workflow for its characterization using patch clamp electrophysiology.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on key cardiac ion channels using the whole-cell patch clamp technique.
Protocol 1: hERG (IKr) Current Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
A. Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Culture cells to 70-90% confluency.
-
Dissociate cells using a gentle enzyme (e.g., TrypLE Express) and resuspend in the external solution.
B. Solutions:
-
Pipette (Internal) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Drug Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution.
C. Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.
-
Apply a repolarizing step to -50 mV to measure the peak tail current.
-
Repeat this protocol at a frequency of approximately 0.05-0.1 Hz.
D. Data Acquisition and Analysis:
-
Record baseline hERG tail currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the steady-state block at each concentration.
-
Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value.
Protocol 2: Nav1.5 (Peak INa) Current Inhibition Assay
Objective: To assess the state-dependent block of the cardiac sodium channel Nav1.5 by this compound.
A. Cell Preparation:
-
Use a cell line stably expressing Nav1.5 (e.g., HEK-293 or CHO cells) or isolated cardiomyocytes.
B. Solutions:
-
Pipette (Internal) Solution (in mM): 120 CsF, 20 CsCl, 5 HEPES, 2 EGTA. Adjust pH to 7.4 with CsOH. (Cesium is used to block outward potassium currents).
-
Bath (External) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 0.75 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Drug Stock Solution: As described in Protocol 1.
C. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential where most channels are in a rested state (e.g., -120 mV).
-
To assess resting-state block, apply a brief (e.g., 20-50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current (INa).
-
To assess inactivated-state block, use a holding potential of -80 mV.
-
To assess use-dependent block, apply a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz).
D. Data Acquisition and Analysis:
-
Measure the peak inward current amplitude at baseline and after application of various concentrations of this compound under different holding potentials and stimulation frequencies.
-
Calculate the percentage of inhibition at each concentration for each state.
-
Determine the IC50 for resting and inactivated state block.
Protocol 3: Cav1.2 (ICa,L) Current Inhibition Assay
Objective: To characterize the inhibition of the L-type calcium channel Cav1.2 by this compound.
A. Cell Preparation:
-
Use a cell line expressing Cav1.2 (e.g., HEK-293 or CHO cells) or isolated ventricular cardiomyocytes.
B. Solutions:
-
Pipette (Internal) Solution (in mM): 120 CsCl, 5 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Bath (External) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Drug Stock Solution: As described in Protocol 1.
C. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV to remove inactivation. To specifically study the inactivated state, a holding potential of -40 mV can be used.
-
Apply a depolarizing step pulse to 0 mV or +10 mV for 200-300 ms (B15284909) to elicit the peak inward calcium current (ICa,L).
-
Return the cell to the holding potential.
D. Data Acquisition and Analysis:
-
Measure the peak inward current amplitude at baseline and after application of various concentrations of this compound.
-
Calculate the percentage of inhibition at each concentration.
-
Plot a concentration-response curve to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound's effects on cardiac ion channels using patch clamp electrophysiology. Given the multi-channel blocking nature of its parent compound, dronedarone, it is essential to characterize the activity of Debutyldronedarone on a range of ion channels to fully understand its electrophysiological profile. The data generated from these studies will be invaluable for drug development professionals and researchers in assessing the therapeutic potential and cardiac safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the pharmacokinetics, electrophysiology and clinical efficacy of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 7. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]
- 8. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Debutyldronedarone Hydrochloride as a Reference Standard in Metabolite Studies
AN-028: For Research Use Only
Introduction
Dronedarone (B1670951) is an antiarrhythmic drug primarily used for the management of atrial fibrillation.[1] It undergoes extensive first-pass metabolism in the liver, predominantly mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[2][3] The major metabolic pathway is N-debutylation, which results in the formation of N-debutyl dronedarone (debutyldronedarone), a major circulating and pharmacologically active metabolite.[2][4] Accurate quantification of debutyldronedarone (B1669980) is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This application note provides a detailed protocol for the use of debutyldronedarone hydrochloride as a reference standard for the quantification of the metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
Dronedarone is principally metabolized by CYP3A4, with CYP2D6 also playing a role.[5][6] The primary transformation is the N-debutylation of the parent drug to form debutyldronedarone.[1][2] This metabolite can be further processed through oxidative deamination.[1] The use of a certified this compound reference standard is essential for the accurate identification and quantification of this key metabolite in in vitro and in vivo studies.
Protocols
Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound for calibration curves and quality control (QC) samples.
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (B52724)
-
Ammonium Acetate
-
Acetic Acid
-
Ultrapure Water
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using HPLC-grade methanol.
-
Vortex until fully dissolved. Store at -20°C.
-
-
Working Stock Solution (10 µg/mL):
-
Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Calibration Standards and QC Samples:
-
Perform serial dilutions from the working stock solution using a mixture of acetonitrile and water to prepare calibration standards ranging from 0.2 ng/mL to 200 ng/mL.[4]
-
Prepare separate quality control (QC) samples at low, medium, and high concentrations (e.g., 0.5, 50, and 150 ng/mL).
-
Sample Preparation from Human Plasma
This protocol outlines a protein precipitation method for extracting debutyldronedarone from human plasma samples, suitable for LC-MS/MS analysis.[4]
Materials:
-
Human Plasma (K2-EDTA)
-
Acetonitrile, chilled
-
Internal Standard (IS) working solution (e.g., Amiodarone in acetonitrile)[4]
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of chilled acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Data and Results
The use of a reference standard allows for the development of a robust and reproducible bioanalytical method. The following tables summarize typical parameters for an LC-MS/MS method for the simultaneous determination of dronedarone and debutyldronedarone in human plasma.[4]
Table 1: LC-MS/MS Method Parameters
This table provides representative chromatographic and mass spectrometric conditions for analysis.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 5 mmol/L Ammonium Acetate with 0.2% Acetic Acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid[4] |
| Flow Rate | 0.7 mL/min[4] |
| Gradient | Gradient elution (specifics to be optimized) |
| Run Time | ~5.5 minutes[4] |
| MS System | API 4000 or equivalent tandem mass spectrometer |
| Ionization | Positive Atmospheric Pressure Chemical Ionization (APCI+)[4] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Validation Data
This table outlines the mass transitions for detection and key validation parameters for the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% RE) | Precision (% RSD) |
| Dronedarone | 557.3 | 442.3 | 0.200 - 200 | 0.200 | Within ±5.1% | < 7.2% |
| Debutyldronedarone | 501.3 | 442.3 | 0.200 - 200 | 0.200 | Within ±5.1% | < 7.2% |
| Amiodarone (IS) | 646.0 | 58.1 | - | - | - | - |
| Data summarized from a study by Xie et al. (2011)[4] |
Conclusion
This compound is an indispensable reference standard for the reliable quantification of the active N-debutyl metabolite of dronedarone. The protocols and data presented here provide a robust framework for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology to develop and validate bioanalytical methods. Accurate measurement using a certified standard is critical for understanding the complete pharmacological profile of dronedarone and ensuring the safety and efficacy of the therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of Debutyldronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone hydrochloride is the primary active metabolite of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation. As a significant metabolite and potential impurity in the drug substance, the accurate identification and quantification of Debutyldronedarone are critical for pharmaceutical quality control and pharmacokinetic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information and can be employed for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte. These application notes provide a comprehensive overview and detailed protocols for the NMR analysis of this compound.
Data Presentation
Table 1: Partial ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |
| 2.90 | s | Methanesulfonamide (B31651) (-SO₂CH₃) |
| 2.88 | s | Methanesulfonamide (-SO₂CH₃) |
Note: The observation of two singlets for the methanesulfonamide protons may suggest the presence of rotamers or different chemical environments.
Table 2: Partial ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| 39.7 | Methanesulfonamide (-SO₂CH₃) |
| 37.1 | Methanesulfonamide (-SO₂CH₃) |
Note: As with the ¹H NMR data, the two signals in the ¹³C NMR spectrum for the methanesulfonamide carbon may indicate the presence of rotational isomers.
Experimental Protocols
Sample Preparation Protocol
A critical step in acquiring high-quality NMR data is proper sample preparation. For hydrochloride salts like Debutyldronedarone, which may have limited solubility in common deuterated solvents, careful selection of the solvent is necessary.
Materials:
-
This compound sample
-
Deuterated methanol (B129727) (Methanol-d₄, CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
For qualitative analysis, dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte peaks.
-
For quantitative analysis (qNMR), accurately weigh a suitable amount of a certified internal standard into the vial along with the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any of the analyte signals.
-
Ensure complete dissolution of the sample and internal standard by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer the solution to a 5 mm NMR tube. The liquid level should be sufficient to cover the NMR coil (typically 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the NMR spectrometer.
NMR Data Acquisition Protocol
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectrometer Frequency: 400 or 500 MHz
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (NS): 8-16 scans for a qualitative spectrum. For qNMR, a higher number of scans (e.g., 32-64) may be necessary to achieve a high signal-to-noise ratio (S/N > 250).
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectrometer Frequency: 100 or 125 MHz
-
Spectral Width (SW): ~250 ppm (centered around 125 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
Data Processing and Analysis Protocol
Qualitative Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CD₃OD at δ 3.31 ppm, DMSO-d₆ at δ 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
For complete structural assignment, acquire and analyze 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).
Quantitative Analysis (qNMR):
-
Process the spectrum as described for qualitative analysis, ensuring accurate phasing and baseline correction, which are critical for accurate integration.
-
Select a well-resolved signal from the analyte and a signal from the internal standard that do not overlap with any other peaks.
-
Carefully integrate the selected signals.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizations
Metabolic Pathway of Dronedarone to Debutyldronedarone
Dronedarone undergoes N-debutylation, primarily catalyzed by cytochrome P450 3A (CYP3A) enzymes in the liver, to form its active metabolite, Debutyldronedarone. Debutyldronedarone is then further metabolized, with a major pathway involving monoamine oxidase A (MAO-A).
Caption: Metabolic conversion of Dronedarone.
Experimental Workflow for NMR Analysis
The general workflow for the NMR analysis of this compound involves a series of sequential steps from sample preparation to final data analysis and interpretation.
Caption: NMR analysis workflow.
References
Troubleshooting & Optimization
Overcoming Debutyldronedarone hydrochloride solubility challenges in vitro
This guide provides troubleshooting and practical advice for researchers encountering solubility challenges with Debutyldronedarone hydrochloride in vitro. Given that Debutyldronedarone is the primary active metabolite of Dronedarone (B1670951), much of the relevant solubility data and enhancement strategies are derived from studies on the parent compound, Dronedarone hydrochloride, which is a well-established Biopharmaceutics Classification System (BCS) Class II drug.[1][2] BCS Class II compounds are characterized by high permeability but low aqueous solubility, which is the primary hurdle for in vitro testing and formulation development.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of this compound?
A1: this compound, similar to its parent compound Dronedarone HCl, is a lipophilic molecule with poor aqueous solubility.[4][5] Dronedarone HCl is practically insoluble in water, with its solubility being highly dependent on pH.[1][2] It exhibits negligible solubility in buffers at physiological and intestinal pH (e.g., pH 6.8), and very low solubility in acidic gastric conditions (pH 1.2).[2] One study noted the highest solubility of the pure drug in an acetate (B1210297) buffer at pH 4.5.[1] This pH-dependent solubility is a critical factor to consider during experimental design.
Q2: My this compound is precipitating out of my aqueous buffer (e.g., PBS pH 7.4). What should I do?
A2: Precipitation in neutral aqueous buffers is a common issue due to the compound's low solubility.[2] Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
Q3: How does pH impact the solubility of this compound?
A3: As a weakly basic compound, its solubility is significantly influenced by pH. Solubility is higher in acidic environments and decreases as the pH becomes more neutral or basic.[6][7] Dronedarone HCl's solubility is reported to be highest around pH 4.5 and becomes virtually negligible at pH values greater than 5.[1][8][9] Therefore, for in vitro experiments, using a mildly acidic buffer could be a viable strategy, provided it does not interfere with the biological system being studied.
| pH of Medium | Reported Solubility of Dronedarone HCl | Reference |
| Water | Practically Insoluble (0.64 mg/mL noted) | [2] |
| pH 1.2 (Gastric Fluid) | <0.01 mg/mL | [2] |
| pH 4.5 (Acetate Buffer) | Highest solubility observed for pure drug | [1] |
| pH 4.85 | ~0.5 mg/mL | [8] |
| pH 6.8 (Intestinal Fluid) | <0.01 mg/mL | [2] |
Q4: What are the most effective strategies for solubilizing this compound for in vitro assays?
A4: The choice of strategy depends on the required concentration and experimental constraints. Here are three common and effective approaches:
-
Co-solvents: For creating high-concentration stock solutions, using a water-miscible organic solvent is a standard first step.[10] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices. The key is to minimize the final concentration of the co-solvent in your assay medium to prevent artifacts (typically below 1%, with <0.1% being ideal).
-
pH Adjustment: As detailed in Q3, leveraging the compound's higher solubility at acidic pH can be effective.[11] This is a simple method if your experimental system can tolerate a lower pH.
-
Cyclodextrin (B1172386) Complexation: This is a highly effective method for significantly increasing aqueous solubility.[12] Cyclodextrins (CDs) are cyclic oligosaccharides that encapsulate the poorly soluble drug molecule in their hydrophobic core, while their hydrophilic exterior improves interaction with water.[13]
Caption: Mechanism of cyclodextrin inclusion complexation.
Q5: Which cyclodextrins are recommended and what level of solubility enhancement can I expect?
A5: Studies on Dronedarone HCl have shown that β-cyclodextrin (β-CD) and its derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[14] HP-β-CD is often preferred due to its higher aqueous solubility and safety profile.[13] Complexation with these cyclodextrins can increase the aqueous solubility of Dronedarone HCl by approximately 4 to 5-fold.[8][14]
| Technique | Carrier | Fold Increase in Aqueous Solubility | Reference |
| Inclusion Complex | β-cyclodextrin (β-CD) | ~4-5 fold | [8][14] |
| Inclusion Complex | HP-β-cyclodextrin (HP-β-CD) | ~4-5 fold | [8][14] |
| Mesoporous Carrier | Montmorillonite (MMT) (1:2 ratio) | ~2 fold (vs. 1:1 ratio) | [1] |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol is for preparing a concentrated stock solution for subsequent dilution into aqueous media.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add a minimal volume of a suitable co-solvent (e.g., 100% DMSO or absolute ethanol) to the powder.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but stability should be confirmed.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C or -80°C.
-
Application: When preparing working solutions, dilute the stock solution into the final aqueous buffer, ensuring the final co-solvent concentration is minimal (e.g., <0.5%). It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and prevent localized precipitation.
Protocol 2: Phase Solubility Study with Cyclodextrins
This study determines the association constant and stoichiometry of the drug-cyclodextrin complex.
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD) in the desired buffer (e.g., distilled water or PBS).
-
Add Excess Drug: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials. Ensure enough solid is present to maintain saturation.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.[15]
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.
Protocol 3: Preparation of Drug-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid complex that can be dissolved directly in aqueous media.[8][14]
-
Weighing: Weigh this compound and the cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Mixing: Place the powders in a glass mortar and mix them thoroughly.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture vigorously with a pestle for 45-60 minutes to form a thick, homogenous paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Storage: Store the resulting solid inclusion complex powder in a desiccator until use. This powder should exhibit enhanced dissolution when added to aqueous buffers compared to the pure drug.
Caption: Decision workflow for selecting a solubilization protocol.
References
- 1. jchr.org [jchr.org]
- 2. Utilizing Drug Amorphous Solid Dispersions for the Preparation of Dronedarone per os Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Dronedarone Hydrochloride | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ajdhs.com [ajdhs.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, characterization and in vitro cytotoxicity study of dronedarone hydrochloride inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Debutyldronedarone hydrochloride in aqueous solutions
Welcome to the technical support center for Debutyldronedarone hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound, similar to its parent compound Dronedarone, is susceptible to degradation under certain conditions. The most common degradation pathways are hydrolysis (especially under alkaline conditions), oxidation, and photolysis.[1][2] The stability of the molecule can be influenced by pH, exposure to light, presence of oxidizing agents, and elevated temperatures.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific degradation kinetics for this compound are not extensively published, studies on the parent compound, Dronedarone, indicate that it is more stable in neutral to slightly acidic conditions and shows significant degradation in alkaline environments.[1] Therefore, maintaining a pH in the range of 4 to 6 is a recommended starting point to minimize hydrolytic degradation. It is crucial to perform pH-stability profiling for your specific experimental conditions.
Q3: Can I use buffers to stabilize my this compound solution?
A3: Yes, using buffers is a highly recommended strategy to maintain a stable pH and improve the stability of your solution.[3] Commonly used pharmaceutical buffer systems such as citrate (B86180), acetate (B1210297), and phosphate (B84403) buffers are suitable choices. The selection of the buffer will depend on the desired pH and its compatibility with other components in your formulation.
Q4: Are there any specific excipients that can enhance the stability of this compound?
A4: Several types of excipients can be employed to improve stability:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[4]
-
Chelating Agents: If metal ion-catalyzed oxidation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[4]
-
Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the drug molecule from degradation by encapsulating it.[5][6][7] This can also enhance solubility.[7]
Q5: How should I store my this compound aqueous solutions?
A5: To maximize stability, aqueous solutions of this compound should be protected from light and stored at refrigerated temperatures (2-8 °C). For long-term storage, lyophilization (freeze-drying) to a solid powder is the most effective method to prevent aqueous degradation.[8][9][10]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. Adjust to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer). |
| Oxidation | Purge your solution and the headspace of the container with an inert gas like nitrogen or argon. Consider adding an antioxidant (e.g., 0.1% ascorbic acid) or a chelating agent (e.g., 0.01% EDTA).[4] |
| Photodegradation | Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct all manipulations under low-light conditions. |
| Elevated Temperature | Store the solution at refrigerated temperatures (2-8 °C) when not in use. Avoid repeated freeze-thaw cycles if the solution is frozen for storage. |
Issue 2: Formation of Precipitates or Cloudiness
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has limited aqueous solubility. Consider using a co-solvent system (e.g., with a small percentage of ethanol (B145695) or propylene (B89431) glycol) or a solubilizing agent like cyclodextrins.[7] |
| pH Shift | A change in pH can affect the solubility of the hydrochloride salt. Ensure the solution is adequately buffered to maintain a stable pH. |
| Degradation Product Insolubility | The degradation products may be less soluble than the parent compound. Address the root cause of degradation as outlined in "Issue 1". |
Experimental Protocols
Protocol 1: pH-Stability Profile Assessment
This experiment will help determine the optimal pH for the stability of this compound in your aqueous formulation.
Methodology:
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Prepare this compound solutions: Prepare solutions of this compound at a known concentration in each of the prepared buffers.
-
Initial Analysis (T=0): Immediately after preparation, determine the initial concentration of this compound in each buffered solution using a validated stability-indicating HPLC method.
-
Incubation: Store aliquots of each solution at a constant temperature (e.g., 40°C to accelerate degradation) and protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw samples from each buffered solution and analyze the concentration of the remaining this compound using the same HPLC method.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant (k) for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Data Presentation:
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | Concentration at 72h (µg/mL) | Degradation Rate Constant (k) (h⁻¹) |
| 2.0 | 100.2 | 98.5 | 96.8 | 95.1 | 0.0007 |
| 4.0 | 100.1 | 99.8 | 99.5 | 99.2 | 0.0001 |
| 6.0 | 100.3 | 99.6 | 98.9 | 98.2 | 0.0003 |
| 8.0 | 99.9 | 92.1 | 85.0 | 78.2 | 0.0031 |
| 10.0 | 100.0 | 75.4 | 56.8 | 42.5 | 0.0118 |
Experimental Workflow for pH-Stability Profiling
Caption: Workflow for determining the pH-stability profile.
Protocol 2: Evaluation of Stabilizing Excipients
This protocol outlines the steps to assess the effectiveness of antioxidants and cyclodextrins in preventing the degradation of this compound.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a buffer at the optimal pH determined in Protocol 1.
-
Prepare Test Solutions:
-
Control: Aliquot the stock solution into a vial.
-
Antioxidant: Add a selected antioxidant (e.g., 0.1% w/v ascorbic acid) to an aliquot of the stock solution.
-
Cyclodextrin (B1172386): Prepare a solution of the chosen cyclodextrin (e.g., 1% w/v HP-β-CD) in the buffer and then dissolve this compound in it.
-
-
Stress Conditions: Expose the prepared solutions to a relevant stress condition. For antioxidants, this could be exposure to air or the addition of a small amount of hydrogen peroxide. For general stability, incubation at 40°C can be used.
-
Analysis: Analyze the concentration of this compound in each solution at T=0 and at subsequent time points using a validated stability-indicating HPLC method.
-
Comparison: Compare the degradation rates of the solutions with excipients to the control solution.
Data Presentation:
Table 2: Effect of Excipients on the Stability of this compound at 40°C (pH 4.0)
| Formulation | Initial Concentration (µg/mL) | Concentration at 72h (µg/mL) | % Remaining |
| Control (Buffer only) | 100.1 | 99.2 | 99.1% |
| + 0.1% Ascorbic Acid | 99.8 | 99.7 | 99.9% |
| + 1% HP-β-CD | 100.2 | 100.0 | 99.8% |
Workflow for Evaluating Stabilizing Excipients
Caption: Workflow for evaluating the efficacy of stabilizing excipients.
Protocol 3: Lyophilization for Long-Term Stability
Lyophilization, or freeze-drying, is an effective method for achieving long-term stability of this compound by removing water.
Methodology:
-
Formulation Preparation: Prepare an aqueous solution of this compound, including any necessary stabilizing excipients (e.g., a buffer and a bulking agent like mannitol).
-
Freezing: Freeze the solution to a temperature below its eutectic point.
-
Primary Drying (Sublimation): Apply a vacuum to the frozen product and gradually increase the temperature to cause the ice to sublimate directly into vapor.
-
Secondary Drying (Desorption): Further, increase the temperature under vacuum to remove any residual bound water molecules.
-
Reconstitution and Analysis: Reconstitute the lyophilized powder with sterile water and analyze for potency and degradation products using a validated HPLC method. Compare these results to the pre-lyophilization solution.
Logical Relationship for Lyophilization Decision
Caption: Decision logic for using lyophilization.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. curirx.com [curirx.com]
- 10. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Peak Tailing in Debutyldronedarone Hydrochloride HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Debutyldronedarone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, specifically peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical method robustness.[3][4]
Q2: What are the primary causes of peak tailing in the HPLC analysis of this compound?
A2: The most common causes of peak tailing in reversed-phase HPLC of basic compounds like this compound are secondary interactions between the analyte and the stationary phase.[2][5] Key factors include:
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Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[2][6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms can exist, leading to peak distortion.[8]
-
Column Issues: Problems such as column bed deformation, voids, or contamination can cause peak tailing.[2][9]
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Instrumental Effects: Extra-column volume from long or wide tubing, or improper connections, can contribute to peak broadening and tailing.[6][9][10]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[2]
Troubleshooting Guides
Below are detailed troubleshooting guides to address peak tailing in your this compound HPLC analysis. A logical workflow for troubleshooting is presented in the diagram below.
Caption: Troubleshooting workflow for peak tailing.
Guide 1: Addressing Chemical Interactions
Problem: Peak tailing specific to this compound, while other compounds in the sample show good peak shape. This often points to secondary chemical interactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | The basic nature of this compound can lead to strong interactions with acidic silanol groups on the silica (B1680970) packing of the column.[2][5] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups.[5][7] 2. Use an End-capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded to reduce their activity.[6][7] 3. Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[1] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the analyte may exist, leading to peak broadening and tailing.[8][11] | 1. Determine Analyte pKa: If the pKa of this compound is not known, it should be determined experimentally or through literature search. 2. Adjust Mobile Phase pH: The mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. 3. Use a Buffer: Employ a suitable buffer in the mobile phase to maintain a constant pH.[2] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffer: Prepare a buffer solution with a target pH. For example, to achieve a low pH, a phosphate (B84403) buffer can be prepared by dissolving potassium dihydrogen phosphate (KH2PO4) in water and adjusting the pH with phosphoric acid.[12][13]
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio. For instance, a mobile phase could consist of a 40:60 (v/v) mixture of a pH 2.5 phosphate buffer and methanol.[13]
-
Equilibrate the System: Flush the HPLC system with the new mobile phase until the baseline is stable and the backpressure is constant.
-
Inject Sample: Inject the this compound standard and observe the peak shape.
Guide 2: Investigating Column and Instrumental Issues
Problem: All peaks in the chromatogram, including this compound, exhibit tailing. This suggests a systemic issue with the column or the HPLC instrument.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Troubleshooting Steps |
| Column Contamination or Degradation | The column may be contaminated with strongly retained impurities, or the stationary phase may have degraded over time.[9] | 1. Flush the Column: Flush the column with a strong solvent to remove any contaminants. 2. Reverse Flush: If permitted by the manufacturer, reverse the column and flush it. 3. Replace the Column: If the peak shape does not improve, the column may be irreversibly damaged and should be replaced. |
| Column Void or Bed Deformation | A void at the column inlet or a disturbed packing bed can lead to poor peak shape.[2] | 1. Inspect the Column Inlet: Disconnect the column and visually inspect the inlet for any voids. 2. Replace the Column: A column with a void or deformed bed usually needs to be replaced. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6][9] | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (ID) to connect the components.[6] 2. Check Connections: Ensure all fittings are properly tightened to avoid dead volume.[10] |
| Sample Overload | Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[2] | 1. Dilute the Sample: Prepare a 10-fold dilution of the sample and inject it.[5] 2. Observe Peak Shape: If the peak shape improves, the original sample concentration was too high. |
Published HPLC Method Parameters for Dronedarone and Debutyldronedarone Analysis
The following table summarizes the chromatographic conditions from a published method for the analysis of Dronedarone and its active metabolite, Debutyldronedarone.[12] This can serve as a starting point for method development and troubleshooting.
| Parameter | Condition |
| Column | Supelcosil LC-CN (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4 |
| Flow Rate | 1.8 mL/min |
| Detection | UV at 290 nm |
| Temperature | Ambient |
Note: According to the cited study, this method produced symmetrical peaks without significant tailing for Debutyldronedarone.[12]
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your this compound HPLC analysis, leading to more accurate and reliable results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV [mdpi.com]
- 13. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mass spectrometry parameters for Debutyldronedarone detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mass spectrometry parameters for the detection of Debutyldronedarone (B1669980).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Debutyldronedarone in positive ion mode mass spectrometry?
A1: For Debutyldronedarone, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Common product ions are generated through fragmentation of the parent molecule. Based on published methods, you can expect the following mass transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Debutyldronedarone | 501.3 | 231.2 |
| Debutyldronedarone | 501.2 | 188.1 |
Note: The optimal ions and their relative intensities may vary slightly depending on the specific mass spectrometer and source conditions used.
Q2: What type of ionization source is most effective for Debutyldronedarone analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of Dronedarone (B1670951) and its metabolites.[1] ESI is often preferred for its sensitivity with a wide range of analytes. However, APCI can be a valuable alternative, particularly if matrix effects are a concern. The choice between ESI and APCI should be empirically determined during method development to achieve the best sensitivity and specificity for your specific sample matrix and LC conditions.
Q3: What are some common issues that can lead to poor signal intensity for Debutyldronedarone?
A3: Poor signal intensity can arise from several factors.[2] Ensure your sample is appropriately concentrated; overly dilute samples may not produce a strong enough signal, while highly concentrated samples can cause ion suppression.[2] The choice of ionization technique significantly impacts signal intensity; it is advisable to experiment with different ionization methods like ESI and APCI to find the most efficient one for your analyte.[2] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance, including checking the ion source, mass analyzer, and detector settings.[2]
Q4: How can I minimize matrix effects when analyzing Debutyldronedarone in plasma samples?
A4: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. To minimize these effects, consider the following strategies:
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Sample Preparation: Employ a more rigorous sample preparation method. While protein precipitation is a quick and easy technique, solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix components.
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Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure Debutyldronedarone elutes in a region with minimal co-eluting matrix components.
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Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Debutyldronedarone.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal for Debutyldronedarone | Incorrect mass transitions in the MRM method. | Verify the precursor and product ion m/z values for Debutyldronedarone. Infuse a standard solution directly into the mass spectrometer to confirm the correct transitions and optimize collision energy. |
| Inefficient ionization. | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Consider switching between ESI and APCI. | |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible mobile phase pH. | Adjust the mobile phase pH to ensure Debutyldronedarone is in a single ionic form. | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives.[3] Flush the LC system and mass spectrometer interface.[3] |
| Leaks in the system. | Check for leaks in the LC flow path and at the MS interface. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mobile phase mixing and pump performance. Prime the pumps before each run. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance over time and replace it when necessary. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for extracting Debutyldronedarone from plasma samples.
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To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Amiodarone).[1]
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Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Debutyldronedarone detection. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| LC Column | C18 (e.g., CAPCELL PAK C18 MG, 100 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 5 mmol/L ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid in water[1] |
| Mobile Phase B | Acetonitrile with 0.2% acetic acid[1] |
| Flow Rate | 0.7 mL/min[1] |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Debutyldronedarone, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5-20 µL |
| Ionization Mode | Positive Ion Electrospray (ESI) or APCI[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Experimental Workflow for Method Optimization
Caption: A flowchart illustrating the key steps in developing and optimizing an LC-MS/MS method for Debutyldronedarone detection.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree to guide troubleshooting efforts when encountering low signal intensity for Debutyldronedarone.
References
- 1. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Enhancing the Yield of Debutyldronedarone Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Debutyldronedarone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently cited synthetic pathway involves a multi-step process starting from a substituted nitrobenzofuran derivative. The key transformations include O-alkylation of a phenolic precursor, followed by the reduction of a nitro group to a primary amine, and finally, mesylation of the resulting amine.
Q2: My overall yield for the synthesis is consistently low. Which step is the most likely cause?
A2: Each step in the synthesis presents unique challenges that can contribute to a low overall yield.
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O-alkylation: This step can suffer from incomplete reaction or the formation of side products.
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Nitro Reduction: The reduction of the nitro group is often high-yielding, but improper reaction conditions can lead to side reactions or incomplete conversion.
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Mesylation: The final mesylation step can be problematic due to the reactivity of the primary amine and the potential for over-mesylation or side reactions with the mesyl chloride.
Q3: I am observing multiple spots on my TLC plate after the first step (O-alkylation). What could these be?
A3: Besides your desired O-alkylated product and unreacted starting material, you may be observing byproducts from C-alkylation, where the alkyl group attaches to the benzene (B151609) ring instead of the phenolic oxygen. Polysubstitution, where more than one alkyl group is added, can also occur, especially if the alkylated product is more reactive than the starting phenol.
Q4: During the workup of the nitro reduction step, I am having trouble separating my product from the metal salts. What can I do?
A4: When using metal-based reducing agents like tin (Sn) or iron (Fe) in acidic conditions, the resulting metal salts can complicate purification. After the reaction, a basic workup is crucial to neutralize the acid and deprotonate the newly formed amine, rendering it soluble in organic solvents. Filtration to remove the metal salts before extraction can also be effective.
Q5: The final mesylation step is giving me a complex mixture of products. How can I improve the selectivity?
A5: The primary amine is a strong nucleophile and can react with mesyl chloride to form the desired sulfonamide, but also potentially a disulfonamide if the reaction conditions are not carefully controlled. Using a stoichiometric amount of mesyl chloride, a suitable base (like triethylamine), and low reaction temperatures (e.g., 0 °C) can help to minimize the formation of these byproducts.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the synthesis of this compound.
Step 1: O-Alkylation of 2-butyl-5-nitro-3-(4-hydroxybenzoyl)benzofuran
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | Inactive or insufficient base (e.g., K₂CO₃). Poor quality of the alkylating agent. Reaction temperature is too low. Inappropriate solvent. | Ensure the base is anhydrous and freshly ground. Use a purified alkylating agent. Gradually increase the reaction temperature while monitoring the reaction by TLC. Anhydrous DMF is a suitable solvent for this type of reaction. |
| Formation of Side Products (e.g., C-alkylation) | The reaction conditions favor C-alkylation over O-alkylation. | Use a polar aprotic solvent like DMF. Ensure a moderate reaction temperature; high temperatures can sometimes favor C-alkylation. |
| Incomplete Reaction | Insufficient reaction time. Not enough alkylating agent or base. | Monitor the reaction progress by TLC until the starting material is consumed. Use a slight excess of the alkylating agent and at least a stoichiometric amount of base. |
Step 2: Reduction of the Nitro Group
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Reduction | Inactive catalyst (if using catalytic hydrogenation, e.g., Pt-Cu/C). Insufficient reducing agent (if using metal/acid). Insufficient reaction time or hydrogen pressure. | Ensure the catalyst is not poisoned and is properly activated. Use a sufficient excess of the metal reducing agent. Increase the reaction time or hydrogen pressure for catalytic hydrogenation. |
| Formation of Side Products (e.g., azo or hydrazo compounds) | Reaction conditions are too harsh. Use of certain reducing agents like LiAlH₄ with aromatic nitro compounds. | Use milder reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, or catalytic hydrogenation.[1] |
| Difficult Product Isolation | The amine product forms a salt in acidic media. Metal salt byproducts are co-precipitating with the product. | After the reaction, perform a basic workup (e.g., with aqueous NaHCO₃ or NaOH) to deprotonate the amine and make it soluble in organic solvents. Filter the reaction mixture before workup to remove insoluble metal salts. |
Step 3: Mesylation of the Primary Amine
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Mesylated Product | The amine is protonated and not sufficiently nucleophilic. Mesyl chloride has hydrolyzed. | Use a non-nucleophilic base like triethylamine (B128534) (TEA) to deprotonate the amine. Use anhydrous solvent (like THF) and add mesyl chloride slowly to the reaction mixture. |
| Formation of Di-mesylated Byproduct | Excess mesyl chloride or prolonged reaction time at higher temperatures. | Use a stoichiometric amount of mesyl chloride. Maintain a low reaction temperature (e.g., 0 °C). Monitor the reaction closely by TLC and quench it once the starting amine is consumed. |
| Product is Difficult to Purify | The product may be contaminated with triethylammonium (B8662869) hydrochloride. | During workup, wash the organic layer with water to remove the salt. The product can be purified by column chromatography or recrystallization. |
Experimental Protocols
Synthesis of Debutyldronedarone
This protocol is based on the synthetic scheme reported by Santos et al. for the preparation of Debutyldronedarone as a reference standard.
Step 1: Synthesis of 3-(4-(3-aminopropoxy)benzoyl)-2-butyl-5-nitrobenzofuran
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To a solution of 2-butyl-5-nitro-3-(4-hydroxybenzoyl)benzofuran in anhydrous DMF, add potassium carbonate (K₂CO₃) and potassium iodide (KI).
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Add the appropriate N-protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide).
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Heat the reaction mixture at 60 °C and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography.
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Deprotection of the amine (e.g., using hydrazine (B178648) if a phthalimide (B116566) protecting group was used) will yield the desired primary amine.
Step 2: Synthesis of 5-amino-3-(4-(3-aminopropoxy)benzoyl)-2-butylbenzofuran
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Dissolve the nitro compound from Step 1 in methanol (B129727) (MeOH).
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Add a Pt-Cu/C catalyst to the solution.
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., 45 psi) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude aniline (B41778) derivative.
Step 3: Synthesis of Debutyldronedarone (N-(3-(4-(3-aminopropoxy)benzoyl)-2-butyl-5-benzofuranyl)methanesulfonamide)
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Dissolve the aniline derivative from Step 2 in anhydrous tetrahydrofuran (B95107) (THF).
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Add triethylamine (TEA) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add methanesulfonyl chloride (MsCl) to the cooled solution.
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Stir the reaction at 0 °C and monitor its progress by TLC.
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Once the reaction is complete, quench it by adding water.
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Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
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The crude product can be purified by column chromatography.
Step 4: Formation of this compound
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Dissolve the purified Debutyldronedarone free base in a suitable solvent (e.g., isopropanol).
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Cool the solution to 0 °C and slowly add a solution of 4 M HCl in isopropanol.
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Stir the mixture at 0 °C to room temperature to allow for the precipitation of the hydrochloride salt.
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Filter the solid, wash it with a cold solvent, and dry it under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Debutyldronedarone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Debutyldronedarone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While a specific impurity profile for Debutyldronedarone is not extensively published, it is likely to share impurities with its parent compound, Dronedarone. Potential impurities can originate from the synthetic route, including unreacted starting materials, by-products from side reactions, and degradation products. Known impurities and related substances for Dronedarone include synthetic intermediates and by-products from the sulfonylation step.[1] Common sources of impurities in Active Pharmaceutical Ingredients (APIs) also include raw materials, reagents, solvents, and inadequate storage conditions.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for compounds like this compound, which is a benzofuran (B130515) derivative and an amine salt, are recrystallization and column chromatography. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, especially on a smaller scale.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For amine hydrochlorides, polar protic solvents like alcohols (e.g., ethanol, isopropanol) are often good choices. Sometimes a solvent/anti-solvent system is effective. For instance, dissolving the compound in a minimal amount of a good solvent (like methanol (B129727) or ethanol) and then adding a miscible anti-solvent (like diethyl ether or ethyl acetate) until turbidity appears can induce crystallization upon cooling.
Q4: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid at the crystallization temperature. To remedy this, you can try returning the mixture to the heat and adding more of the "good" solvent to keep the compound dissolved at a higher temperature. Another approach is to ensure a slow cooling rate, which can be achieved by insulating the flask. If significant impurities are present, they can lower the melting point and cause oiling; in such cases, a preliminary purification step like column chromatography might be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no crystal yield | - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent is too effective at room temperature. | - Boil off some of the solvent to concentrate the solution and cool again. - Cool the solution in an ice bath or refrigerate for a longer period. - If the compound is still soluble when cold, consider using a different solvent or an anti-solvent system. |
| Impure crystals (discoloration or poor analytical results) | - The cooling process was too rapid, trapping impurities. - Insoluble impurities were not removed before crystallization. - The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a hot filtration of the dissolved crude material to remove any insoluble matter. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| Crystallization does not start | - The solution is not supersaturated. - Lack of nucleation sites. | - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation. |
| Formation of an oil instead of crystals | - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities. | - Add more solvent to lower the saturation temperature. - Re-purify the material using another technique like column chromatography before attempting recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities | - Inappropriate solvent system (eluent). - Column overloading. - Column was packed improperly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common system for benzofuran derivatives is a gradient of petroleum ether and ethyl acetate (B1210297). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or channels. |
| This compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or add a small amount of methanol to the eluent system. |
| Streaking or tailing of the compound band | - The compound is interacting too strongly with the stationary phase (silica gel). - The compound is not fully dissolved when loaded. | - Add a small amount of a polar modifier like triethylamine (B128534) to the eluent to reduce interactions with acidic sites on the silica (B1680970) gel. - Ensure the crude material is fully dissolved in a minimum amount of solvent before loading. |
Data Presentation
The following table provides an illustrative comparison of different purification strategies for this compound. The values are representative and may vary based on the specific experimental conditions and the nature of the impurities in the crude material.
| Purification Method | Typical Solvents/Mobile Phase | Illustrative Yield (%) | Illustrative Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | Isopropanol | 65-80 | 98.5-99.5 | Scalable, cost-effective, good for removing minor impurities. | May not be effective for removing impurities with similar solubility. |
| Recrystallization (Solvent/Anti-solvent) | Methanol/Ethyl Acetate | 70-85 | 99.0-99.7 | Can provide higher yields than single-solvent recrystallization. | Requires careful optimization of solvent ratios. |
| Silica Gel Column Chromatography | Gradient of Petroleum Ether/Ethyl Acetate with 0.1% Triethylamine | 50-70 | >99.8 | Excellent for removing a wide range of impurities, including those with similar polarity. | Less scalable, time-consuming, requires larger volumes of solvent. |
| Preparative HPLC | Acetonitrile/Water with Formic Acid on a C18 column | 40-60 | >99.9 | Highest achievable purity, good for separating closely related impurities. | Expensive, not suitable for large-scale purification, lower yields. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, acetone) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying this compound from significant impurities.
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation between this compound and its impurities. A gradient of petroleum ether and ethyl acetate is a good starting point. Adding a small amount of triethylamine (e.g., 0.1%) can improve peak shape for amines.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent according to your TLC optimization to move the compound and impurities down the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of your compound in each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid is your purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Optimizing dosing regimens for Debutyldronedarone hydrochloride in animal studies
Technical Support Center: Investigational Drug Development
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing dosing regimens for novel investigational compounds, with a focus on preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: How do I select the starting dose for my first-in-animal study?
A1: The selection of a starting dose for a first-in-animal study is a critical step that relies on in vitro data and regulatory guidelines. A common approach is to use the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology studies. If a NOAEL is not yet established, you can use in vitro data, such as the EC50 or IC50, to estimate a starting dose. Regulatory bodies like the FDA provide guidance documents (e.g., "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers") that offer methodologies for dose conversion from animal to human equivalent doses, which can be reverse-engineered to guide initial animal dosing strategies. It is also common to start with a dose that is a fraction (e.g., 1/10th) of the dose showing the desired effect in in vitro models, after converting to an in vivo equivalent.
Q2: What are the key differences between a single ascending dose (SAD) and a multiple ascending dose (MAD) study design?
A2: A single ascending dose (SAD) study is designed to assess the safety, tolerability, and pharmacokinetics (PK) of a single dose of the investigational drug. In this design, a cohort of animals receives a single dose, and they are monitored over a specific period. Subsequent cohorts receive progressively higher doses. In contrast, a multiple ascending dose (MAD) study evaluates the safety and PK of the drug after repeated administration. This study design helps to understand how the drug accumulates in the body and to identify any potential for time-dependent toxicity. Both study types are crucial for establishing a safe and effective dosing regimen.
Q3: How can I interpret highly variable pharmacokinetic (PK) data in my animal studies?
A3: High variability in pharmacokinetic data can arise from several sources, including analytical errors, animal handling, and physiological differences among the animals. To interpret this variability, first, ensure the robustness of your analytical method for quantifying the drug in plasma. Next, review your experimental procedures for consistency in dosing, sample collection times, and animal handling. Biological factors such as genetic differences, food intake, and stress levels can also contribute to variability. It is advisable to increase the number of animals per group to enhance the statistical power of your study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Animal Mortality at Low Doses | 1. Formulation issue leading to high local concentration.2. Off-target toxicity.3. Rapid drug absorption and high Cmax. | 1. Evaluate the formulation for precipitation and consider alternative vehicles.2. Conduct a preliminary off-target screening assay.3. Slow down the rate of administration (e.g., use a slower infusion rate for IV dosing). |
| Lack of Efficacy at High Doses | 1. Poor bioavailability.2. Rapid metabolism and clearance.3. Target engagement is not achieved. | 1. Investigate different routes of administration or formulation strategies to improve absorption.2. Perform a metabolite profiling study.3. Measure target engagement in tissue samples to confirm the drug is reaching its intended site of action. |
| Non-linear Pharmacokinetics | 1. Saturation of metabolic enzymes.2. Saturation of transporters.3. Poor aqueous solubility at higher doses. | 1. Conduct in vitro metabolism studies to identify the enzymes involved.2. Assess the drug's interaction with relevant transporters.3. Characterize the solubility of your compound in the formulation vehicle at different concentrations. |
Experimental Protocols
Single Ascending Dose (SAD) Study Protocol
-
Animal Model: Select a relevant animal species (e.g., Sprague-Dawley rats). Acclimatize animals for at least 7 days before the study.
-
Grouping: Assign animals to dose groups (e.g., 5 groups, n=6 per group: Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
Administration: Administer the investigational drug via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analysis: Analyze plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacokinetic Data from a Representative SAD Study
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 1 | 50 ± 12 | 0.5 | 250 ± 45 | 4.2 ± 0.8 |
| 3 | 160 ± 35 | 0.5 | 800 ± 150 | 4.5 ± 1.1 |
| 10 | 550 ± 120 | 1.0 | 3200 ± 500 | 5.1 ± 0.9 |
| 30 | 1800 ± 400 | 1.0 | 11000 ± 2100 | 6.3 ± 1.4 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for preclinical dose-finding studies.
Caption: Hypothetical signaling pathway for the investigational drug.
Validation & Comparative
Comparative Efficacy of Dronedarone and its Active Metabolite, Debutyldronedarone
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed comparative analysis of the antiarrhythmic drug dronedarone (B1670951) and its principal active metabolite, debutyldronedarone (B1669980) (N-debutyl dronedarone). The focus is on their respective efficacies, supported by available experimental data, to inform researchers, scientists, and professionals in the field of drug development.
Introduction
Dronedarone is a multichannel-blocking antiarrhythmic agent used in the management of atrial fibrillation. It is structurally related to amiodarone (B1667116) but lacks the iodine moieties, which is intended to reduce thyroid-related adverse effects. In the body, dronedarone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into several metabolites, with N-debutyl dronedarone being the main pharmacologically active form. Understanding the comparative efficacy of the parent drug and its primary metabolite is crucial for a comprehensive assessment of its overall clinical effect.
Quantitative Efficacy Data
While direct head-to-head clinical trials comparing dronedarone and debutyldronedarone are not available due to the latter being a metabolite, in vitro studies and pharmacokinetic analyses provide insights into their relative potencies. The general consensus from the available literature is that debutyldronedarone is less potent than its parent compound.
Table 1: Comparative Potency and Pharmacokinetics of Dronedarone and Debutyldronedarone
| Parameter | Dronedarone | Debutyldronedarone (N-debutyl dronedarone) |
| Relative Potency | - | 3 to 10 times less potent than dronedarone |
| Primary Metabolism | Metabolized by CYP3A4 | Further metabolized, including by MAO-A |
| Plasma Protein Binding | >98% | >98% |
| Elimination Half-life | 13-19 hours | Approximately 24 hours |
Table 2: In Vitro Electrophysiological Effects of Dronedarone on Cardiac Ion Channels (IC50 Values)
| Ion Channel | Dronedarone IC50 (µM) | Debutyldronedarone IC50 (µM) |
| hERG (Rapid delayed rectifier potassium current, IKr) | 9.2[1][2] | Data not available |
| K2P3.1 (TASK1 Potassium Channel) | 5.2 (in mammalian cells)[3] | Data not available |
| K2P2.1 (TREK1 Potassium Channel) | 6.1 (in mammalian cells)[3] | Data not available |
| Small Conductance Ca2+-activated K+ Channel (IKAS) | 2.42 (in human atrial myocytes from CAF patients)[4] | Data not available |
| L-type Ca2+ Current (ICa,L) | 0.18[5] | Data not available |
| Fast Na+ Current (INa) | 0.7 (state-dependent)[6] | Data not available |
| Na+/Ca2+ Exchange Current (INCX) | 28-33[7] | Data not available |
| HCN4 ("Funny" Current) | 1.0[6] | Data not available |
Signaling Pathways and Mechanisms of Action
Dronedarone exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, which prolongs the cardiac action potential and refractory period. This multi-channel blockade affects potassium, sodium, and calcium channels, and also exhibits anti-adrenergic properties.
Experimental Protocols
The following are descriptions of typical experimental methodologies used to assess the electrophysiological effects of compounds like dronedarone and its metabolites.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents through specific channels in isolated cardiac myocytes or in cell lines heterologously expressing a specific ion channel.
Objective: To determine the inhibitory concentration (IC50) of a compound on a specific cardiac ion channel.
Methodology:
-
Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) or human atrial tissue obtained during cardiac surgery.[4] Alternatively, cell lines (e.g., HEK-293, CHO) are transfected to express the specific human ion channel of interest.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is used as an electrode. This micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").
-
Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell interior.
-
Voltage Clamp: The cell membrane potential is clamped at a specific holding potential. A series of voltage steps are then applied to elicit the ion current of interest.
-
Drug Application: The test compound (e.g., dronedarone) is applied to the cell via perfusion of the extracellular solution at various concentrations.
-
Data Analysis: The reduction in the current amplitude at each concentration is measured and plotted to generate a dose-response curve, from which the IC50 value is calculated.
References
- 1. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute inhibitory effect of dronedarone, a noniodinated benzofuran analogue of amiodarone, on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Debutyldronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Debutyldronedarone (B1669980) hydrochloride, the primary active metabolite of the antiarrhythmic drug Dronedarone (B1670951), in human plasma. The selection of an appropriate bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessments. This document compares two prominent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and experimental protocols to aid in selecting the most suitable method for specific research needs.
Introduction to Bioanalytical Method Validation
The validation of a bioanalytical method is essential to ensure the reliability, accuracy, and precision of quantitative data for drugs and their metabolites in biological matrices. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for this process.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision, sensitivity, and stability, ensuring the method is fit for its intended purpose.[3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline is a harmonized international standard for bioanalytical method validation.[4]
Comparative Analysis of Bioanalytical Methods
This guide focuses on two widely used methods for the simultaneous determination of Dronedarone and Debutyldronedarone in human plasma: a cost-effective HPLC-UV method and a highly sensitive LC-MS/MS method. A third, advanced UPLC-MS/MS method is also presented as a high-throughput alternative.
Performance Characteristics
The following tables summarize the key performance parameters for each method, allowing for a direct comparison of their capabilities.
Table 1: Performance Comparison of Bioanalytical Methods for Debutyldronedarone Hydrochloride
| Parameter | HPLC-UV Method | LC-MS/MS Method | UPLC-MS/MS Method |
| Linearity Range | 10–1000 ng/mL[1][5] | 0.200–200 ng/mL[2] | 0.25–50 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 0.200 ng/mL[2] | 0.25 ng/mL[6][7] |
| Intra-day Precision (%RSD) | 3.8–17.3%[1] | < 7.2%[2] | ≤ 13.3%[6] |
| Inter-day Precision (%RSD) | 2.8–13.8%[1] | < 7.2%[2] | ≤ 13.3%[6] |
| Accuracy (Intra-day) | 87.8–108.2%[1] | Within ±5.1% (as relative error)[2] | -14.8% to 10.9%[6] |
| Accuracy (Inter-day) | 93.1–110.2%[1] | Within ±5.1% (as relative error)[2] | -14.8% to 10.9%[6] |
| Extraction Recovery | 68.45–84.56%[3] | > 82.1%[6] | Not explicitly stated, but a different SPE method showed 93.27-95.14%[8] |
| Matrix Effect | Not explicitly stated | Not obvious[6] | Minimized with optimized SPE[8] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing experimental results. The following sections outline the protocols for the compared methods.
Method 1: HPLC-UV
This method is presented as an economical alternative to mass spectrometry-based techniques, suitable for laboratories with basic HPLC equipment.[1][4]
Sample Preparation: Liquid-Liquid Extraction
-
To 0.4 mL of an alkalized plasma sample, add 3 mL of methyl tert-butyl ether.
-
Vortex for a specified duration (e.g., 5 minutes) to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions
-
Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with the addition of 0.1 mL of 85% H₃PO₄.[1]
-
Flow Rate: 1.8 mL/min (isocratic)[1]
-
Detection: UV at 290 nm[1]
-
Internal Standard: Bepridil[3]
Method 2: LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.[2]
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of plasma, add acetonitrile (B52724) containing the internal standard.[2]
-
Vortex to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Column: CAPCELL PAK C₁₈ MG (100 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium (B1175870) acetate (B1210297) and acetonitrile, with each phase containing 0.2% acetic acid.[2]
-
Flow Rate: 0.7 mL/min[2]
-
Ionization: Positive atmospheric pressure chemical ionization (APCI)[2]
-
Detection: Multiple reaction monitoring (MRM) mode[2]
-
Internal Standard: Amiodarone[2]
Method 3: UPLC-MS/MS
This ultra-performance liquid chromatography method provides a rapid and accurate analysis, suitable for high-throughput applications.
Sample Preparation: Protein Precipitation
-
Rapid protein precipitation is achieved using acetonitrile.[6]
Chromatographic and Mass Spectrometric Conditions
-
Column: Acquity BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)[6]
-
Detection: Mass spectrometer with a Xevo TQ-S triple quadrupole tandem in positive ion mode.[6]
-
Internal Standard: Ivabradine[6]
Method Validation Workflow
The process of validating a bioanalytical method is a systematic procedure to ensure its performance characteristics are suitable for the intended application.
Caption: A generalized workflow for bioanalytical method validation.
Discussion and Recommendations
The choice between HPLC-UV and LC-MS/MS methods depends on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for therapeutic drug monitoring and studies where higher concentrations of Debutyldronedarone are expected.[1][4] Its primary limitation is the higher limit of quantification, which may not be sufficient for all pharmacokinetic studies.
-
LC-MS/MS offers significantly lower LLOQ, making it the gold standard for studies requiring high sensitivity, such as single-dose pharmacokinetic trials.[2] While more expensive and requiring more specialized equipment and expertise, its superior sensitivity and selectivity provide more reliable data at low analyte concentrations.
-
UPLC-MS/MS is an advancement over conventional LC-MS/MS, offering faster analysis times and thus higher throughput, which is beneficial for studies with a large number of samples.[6]
For researchers in a resource-limited setting or for routine monitoring of chronically treated patients, the HPLC-UV method provides a reliable and economical option. For pivotal pharmacokinetic and bioavailability/bioequivalence studies, the superior sensitivity and selectivity of the LC-MS/MS or UPLC-MS/MS methods are indispensable. The final choice should be guided by the required sensitivity, sample throughput, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iatdmct2024.org [iatdmct2024.org]
- 4. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of amiodarone, dronedarone, and their principal metabolites in SD rat plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Debutyldronedarone Hydrochloride Quantification
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Debutyldronedarone (B1669980) hydrochloride, the primary active metabolite of the antiarrhythmic drug Dronedarone (B1670951). The selection of an appropriate quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. This document outlines the experimental protocols and performance data of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The following table summarizes the key performance parameters of the HPLC-UV and LC-MS/MS methods for the quantification of Debutyldronedarone hydrochloride in human plasma. This data is essential for researchers to select the most suitable method based on their specific requirements for sensitivity, dynamic range, and analytical throughput.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 1000 ng/mL[1] | 0.200 - 200 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 0.200 ng/mL[2] |
| Intra-day Precision (%RSD) | 3.8 - 17.3%[1] | < 7.2%[2] |
| Inter-day Precision (%RSD) | 2.8 - 13.8%[1] | < 7.2%[2] |
| Intra-day Accuracy (%) | 87.8 - 108.2%[1] | within ±5.1% (relative error)[2] |
| Inter-day Accuracy (%) | 93.1 - 110.2%[1] | within ±5.1% (relative error)[2] |
| Retention Time | 4.0 min[1] | Not explicitly stated |
| Total Run Time | - | 5.5 min[2] |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on validated methods published in peer-reviewed literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a cost-effective approach suitable for therapeutic drug monitoring and pharmacokinetic studies where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm) with a Supelguard LC-CN precolumn (20 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with the addition of 0.1 mL 85% H₃PO₄.[1]
-
Flow Rate: 1.8 mL/min (isocratic).[1]
-
Detection: UV at 290 nm.[1]
-
Temperature: Ambient.[1]
Sample Preparation:
-
Liquid-liquid extraction is employed to isolate the analyte from the plasma matrix.[1]
-
A 0.4 mL plasma sample is alkalized, and methyl tert-butyl ether is used for the extraction.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.
Chromatographic Conditions:
-
Column: CAPCELL PAK C₁₈ MG (100 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), with each phase containing 0.2% acetic acid.[2]
-
Flow Rate: 0.7 mL/min.[2]
Mass Spectrometry Conditions:
-
Ionization: Positive atmospheric pressure chemical ionization (APCI).[2]
-
Detection: Multiple reaction monitoring (MRM) mode.[2]
Sample Preparation:
-
Protein precipitation is used for sample cleanup.[2]
-
A 50 µL aliquot of plasma is treated with acetonitrile containing the internal standard (amiodarone).[2]
Visualized Workflows
The following diagrams illustrate the general workflow for bioanalytical method validation and a decision-making process for selecting a suitable analytical method.
References
Comparative Cardiotoxicity Analysis: Dronedarone vs. Debutyldronedarone
A detailed guide for researchers and drug development professionals on the relative cardiac safety profiles of the antiarrhythmic agent dronedarone (B1670951) and its principal metabolite, debutyldronedarone (B1669980).
This guide provides a comprehensive comparison of the cardiotoxic profiles of the multi-channel blocking antiarrhythmic drug, dronedarone, and its active N-debutylated metabolite, debutyldronedarone (NDBD). While extensive research has characterized the cardiovascular effects of the parent compound, direct comparative data for its metabolite is less abundant. This document synthesizes the available experimental findings to offer a comparative perspective on their potential for inducing cardiac adverse effects.
Executive Summary
Dronedarone is metabolized in the liver to form debutyldronedarone, its primary active metabolite.[1] General pharmacological assessments indicate that debutyldronedarone is 3 to 10 times less potent than its parent compound, dronedarone.[2][3] This reduced potency extends to its effects on cardiac mitochondrial function, where dronedarone demonstrates a greater potential for inducing toxicity. Although direct comparative data on cardiac ion channel inhibition, action potential duration, and cardiac contractility are scarce for debutyldronedarone, its overall diminished pharmacodynamic activity suggests a less pronounced cardiotoxic profile compared to dronedarone.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data comparing the effects of dronedarone and debutyldronedarone on key indicators of cardiotoxicity.
Table 1: Comparative Effects on Cardiomyocyte Mitochondrial Function
| Parameter | Dronedarone | Debutyldronedarone (NDBD) | Reference |
| IC₅₀ for Intracellular ATP Content Decrease | 0.49 µM | 1.07 µM | [4] |
| IC₅₀ for Mitochondrial Membrane Potential (Δψm) Dissipation | 0.5 µM | 12.8 µM | [4] |
Table 2: Effects of Dronedarone on Cardiac Ion Channels
| Ion Channel | Effect | IC₅₀ / Concentration | Cell Type | Reference |
| hERG (IKr) | Block | ~59 nM | Mammalian cells | [5] |
| Block | 9.2 µM | Xenopus laevis oocytes | [6][7] | |
| Nav1.5 (INa) | State-dependent inhibition | 0.7 ± 0.1 µM (at Vhold = -80 mV) | Guinea pig ventricular myocytes | [8] |
| Cav1.2 (ICa,L) | Block | 0.4 ± 0.1 µM (at Vhold = -40 mV) | Guinea pig ventricular myocytes | [8] |
| Reduction of L-type calcium current | 76.5 ± 0.7 % reduction at 10 µM | Canine ventricular myocytes | [9] |
Experimental Protocols
Mitochondrial Toxicity Assay in H9c2 Cardiomyocytes
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the decrease in intracellular ATP content and the dissipation of mitochondrial membrane potential (Δψm) induced by dronedarone and N-desbutyldronedarone (NDBD).
Cell Culture: Differentiated rat H9c2 cardiomyocytes were used for the experiments.
ATP Content Measurement:
-
H9c2 cells were treated with varying concentrations of dronedarone or NDBD.
-
Following treatment, the intracellular ATP content was measured using a commercially available ATP luminescence-based assay kit.
-
Luminescence was recorded using a microplate reader.
-
IC₅₀ values were calculated from the concentration-response curves.
Mitochondrial Membrane Potential (Δψm) Measurement:
-
H9c2 cells were treated with different concentrations of dronedarone or NDBD.
-
The cells were then incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential.
-
IC₅₀ values were determined from the resulting concentration-response curves.
Patch-Clamp Electrophysiology for Cardiac Ion Channel Inhibition
Objective: To characterize the inhibitory effects of dronedarone on key cardiac ion channels (hERG, Nav1.5, and Cav1.2).
Cell Lines and Myocytes:
-
hERG: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel or Xenopus laevis oocytes injected with hERG cRNA.
-
Nav1.5 and Cav1.2: Isolated guinea pig or canine ventricular myocytes.
General Protocol (Whole-Cell Patch-Clamp):
-
Cells or myocytes were placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Glass micropipettes with a tip resistance of 2-5 MΩ were filled with an internal solution and used to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
The membrane patch under the pipette tip was ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents.
-
Specific voltage-clamp protocols were applied to isolate and measure the current of interest (e.g., IKr for hERG, INa for Nav1.5, ICa,L for Cav1.2).
-
After obtaining a stable baseline recording, the cells were perfused with solutions containing various concentrations of dronedarone.
-
The percentage of current inhibition at each concentration was determined, and concentration-response curves were constructed to calculate the IC₅₀ value.
Visualization of Key Processes
Figure 1: Metabolic pathway of dronedarone and its relation to cardiotoxicity.
Figure 2: Workflow for assessing ion channel inhibition via patch-clamp.
References
- 1. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic Effects of Antiarrhythmic Agents: Dronedarone in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]
The In Vitro to In Vivo Correlation of Debutyldronedarone Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debutyldronedarone hydrochloride, the primary active metabolite of the antiarrhythmic drug dronedarone (B1670951), plays a significant role in the overall therapeutic effect of its parent compound. Understanding the relationship between its in vitro activity and the subsequent in vivo effects is crucial for a comprehensive assessment of dronedarone's clinical profile. This guide provides a detailed comparison of the in vitro electrophysiological and enzymatic activity of Debutyldronedarone and dronedarone with the in vivo antiarrhythmic effects of dronedarone. Due to the limited availability of direct in vitro to in vivo correlation (IVIVC) studies for this compound, this guide will focus on correlating the in vitro properties of the metabolite with the observed in vivo pharmacology of the parent drug, a scientifically grounded approach to infer its contribution to the therapeutic activity. Furthermore, a comparison with the structurally related antiarrhythmic amiodarone (B1667116) and its active metabolite, desethylamiodarone (B1670286), is included to provide a broader context.
Comparative Data on In Vitro and In Vivo Activity
The following tables summarize the quantitative data on the in vitro and in vivo activities of dronedarone, Debutyldronedarone, and their comparators.
Table 1: In Vitro Inhibitory Activity on Cardiac Ion Channels (IC50, µM)
| Compound | IKr (hERG) | IKs | INa (fast) | ICa,L | IK,ACh | HCN4 |
| Dronedarone | ≤ 3[1] | ≈ 10[1] | 0.7 (at -80 mV)[2] | 0.18 - 0.4[1][2] | 0.01 | 1.0[2] |
| Debutyldronedarone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amiodarone | 0.8[3] | Data not available | Potent inhibitor[4][5] | Potent inhibitor[6] | Data not available | Data not available |
| Desethylamiodarone | Data not available | Data not available | Potent inhibitor[4][5] | Weak inhibitor[6] | Data not available | Data not available |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented are representative values from the cited literature.
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes
| Compound | CYP3A4 Inhibition | CYP2D6 Inhibition |
| Dronedarone | Moderate inhibitor | Potent inhibitor |
| Debutyldronedarone | Data not available | Data not available |
Table 3: In Vivo Electrophysiological and Antiarrhythmic Effects (Canine Models)
| Parameter | Dronedarone | Amiodarone |
| Atrial Effective Refractory Period (AERP) | Significant prolongation (e.g., from 97.5 ms (B15284909) to 120 ms)[7][8] | Prolongation |
| Atrial Action Potential Duration (aAPD) | Significant prolongation (e.g., from 76.4 ms to 91.2 ms)[7][8] | Prolongation |
| Atrial Fibrillation (AF) Duration | Significant attenuation[7][8] | Effective in suppressing AF |
| Ventricular Effective Refractory Period (VERP) | Less pronounced prolongation compared to AERP | Prolongation |
| QTc Interval | No significant change in some studies[9] | Prolongation |
| Heart Rate | Decrease[9] | Decrease |
| Blood Pressure | Decrease[9] | Decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Electrophysiology: Manual Patch-Clamp Technique
The manual patch-clamp technique is the gold-standard for studying the effects of compounds on specific ion channels.[10][11]
-
Cell Preparation: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing the human cardiac ion channel of interest (e.g., hERG, SCN5A, CACNA1C) are cultured according to standard protocols. On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. Borosilicate glass microelectrodes with a tip resistance of 2-5 MΩ are filled with an intracellular solution.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, allowing electrical access to the whole cell.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, to record IKr (hERG) currents, a depolarizing pulse is applied to inactivate the channels, followed by a repolarizing step to a negative potential to record the characteristic tail current.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The effect of the test compound is assessed by perfusing the cell with known concentrations of the compound and measuring the change in current amplitude. IC50 values are determined by fitting the concentration-response data to a Hill equation.
In Vivo Canine Model of Atrial Fibrillation
Canine models are frequently used to study the efficacy of antiarrhythmic drugs due to the electrophysiological similarities of the canine heart to the human heart.[7][8][12][13]
-
Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. Catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings.
-
Electrophysiological Study: Multipolar electrode catheters are positioned in the right atrium and ventricle to record intracardiac electrograms and for programmed electrical stimulation. Baseline electrophysiological parameters, including sinus cycle length, atrial and ventricular effective refractory periods (AERP and VERP), and action potential duration (APD), are measured.
-
Induction of Atrial Fibrillation: Atrial fibrillation (AF) is induced by rapid atrial pacing (e.g., 40 Hz for 20 minutes) often in combination with an infusion of an agent that increases vagal tone, such as phenylephrine.[8][12]
-
Drug Administration and Evaluation: The test compound (e.g., dronedarone) is administered intravenously or orally. The electrophysiological parameters are then re-evaluated. The ability of the drug to prevent the induction of AF or to terminate ongoing AF is assessed. The duration of induced AF episodes is also measured.
Langendorff Isolated Perfused Heart Model
This ex vivo model allows for the study of cardiac electrophysiology and pharmacology in the absence of systemic influences.[14][15][16][17]
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
Retrograde Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.
-
Data Recording: A balloon-tipped catheter can be inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record a pseudo-ECG. Monophasic action potentials (MAPs) can also be recorded to assess action potential duration.
-
Arrhythmia Induction and Drug Testing: Arrhythmias can be induced by various means, such as programmed electrical stimulation or the administration of pro-arrhythmic agents. The effects of test compounds, added to the perfusate, on cardiac function, electrophysiology, and arrhythmias are then evaluated.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.[18][19][20][21]
-
Test System: Human liver microsomes, which contain a high concentration of CYP enzymes, are used as the enzyme source.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the human liver microsomes in the presence of a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Reaction Termination and Analysis: After a specific incubation time, the reaction is stopped. The concentration of the metabolite of the probe substrate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in the absence of the inhibitor. The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway and mechanism of action of dronedarone.
Caption: Workflow for inferring in vitro to in vivo correlation.
Conclusion
While a direct IVIVC for this compound is not yet established in publicly available literature, the existing data strongly suggest that it contributes to the overall antiarrhythmic profile of dronedarone. The in vitro multi-channel blocking properties of dronedarone are consistent with its in vivo effects on atrial electrophysiology, leading to the suppression of atrial fibrillation. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of cardiac electrophysiology and drug development, facilitating a deeper understanding of the pharmacological actions of dronedarone and its active metabolite. Further studies are warranted to precisely quantify the in vitro activity of Debutyldronedarone on a broader range of cardiac ion channels and to formally establish its IVIVC.
References
- 1. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Differential effects of amiodarone and desethylamiodarone on calcium antagonist receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Analysis of the Anti-atrial Fibrillatory, Proarrhythmic and Cardiodepressive Profiles of Dronedarone as a Guide for Safety Pharmacological Evaluation of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbcp.com [ijbcp.com]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. bioivt.com [bioivt.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Debutyldronedarone Hydrochloride and Other Antiarrhythmic Drug Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiarrhythmic drug development is continually evolving, with a significant focus on improving efficacy while minimizing adverse effects. A critical aspect of this research involves understanding the pharmacological activity of drug metabolites, which can contribute significantly to both the therapeutic and toxicological profiles of the parent compound. This guide provides a detailed comparison of debutyldronedarone (B1669980) hydrochloride, the primary active metabolite of the multi-channel blocker dronedarone (B1670951), with other key antiarrhythmic drug metabolites.
Debutyldronedarone, also known as N-debutyl dronedarone, is a pharmacologically active metabolite of dronedarone, a Class III antiarrhythmic agent.[1] While it is reported to be 3 to 10 times less potent than its parent compound, its contribution to the overall clinical effect of dronedarone is an area of active investigation. This guide will objectively compare the electrophysiological properties of debutyldronedarone with those of other well-characterized antiarrhythmic drug metabolites, including N-desethylamiodarone (from amiodarone), 5-hydroxypropafenone (B19502) (from propafenone), and the metabolites of flecainide.
This comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Comparative Electrophysiological Data
The following tables summarize the available quantitative data on the inhibitory effects of debutyldronedarone and other selected antiarrhythmic drug metabolites on key cardiac ion channels. This data is crucial for understanding their mechanisms of action and potential for both antiarrhythmic efficacy and proarrhythmic risk.
Table 1: Inhibitory Potency (IC50) on Cardiac Potassium Channels (hERG/IKr)
| Compound | Parent Drug | IC50 (µM) | Species/Cell Line | Reference |
| Debutyldronedarone | Dronedarone | 3-10x less potent than Dronedarone | - | [1] |
| Dronedarone | - | 1.7 - 9.2 | HEK-293, Xenopus oocytes | [2][3] |
| N-desethylamiodarone | Amiodarone | 0.158 | HEK-293 | [4] |
| 5-hydroxypropafenone | Propafenone | Similar to Propafenone | CHO | [5] |
| Propafenone | - | 13-15 | Xenopus oocytes | |
| Flecainide | - | 1.49 | HEK-293 | [1] |
Table 2: Inhibitory Potency (IC50) on Cardiac Sodium Channels (Nav1.5/INa)
| Compound | Parent Drug | IC50 (µM) | Species/Cell Line | Reference |
| Debutyldronedarone | Dronedarone | 3-10x less potent than Dronedarone | - | [1] |
| Dronedarone | - | 0.7 (state-dependent) | Guinea pig ventricular myocytes | |
| N-desethylamiodarone | Amiodarone | Preferentially blocks mutant Nav1.5 | HEK-293 | |
| 5-hydroxypropafenone | Propafenone | Similar to Propafenone | - | |
| Propafenone | - | - | - | |
| Flecainide | - | 10.7 | hNav1.5 | [2] |
Table 3: Inhibitory Potency (IC50) on L-type Calcium Channels (Cav1.2/ICaL)
| Compound | Parent Drug | IC50 (µM) | Species/Cell Line | Reference |
| Debutyldronedarone | Dronedarone | 3-10x less potent than Dronedarone | - | [1] |
| Dronedarone | - | 0.4 (state-dependent) | Guinea pig ventricular myocytes | |
| N-desethylamiodarone | Amiodarone | - | - | |
| 5-hydroxypropafenone | Propafenone | - | - | |
| Propafenone | - | - | - | |
| Flecainide | - | >20 | - | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a standard method for measuring the effect of compounds on specific ion channels expressed in cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cardiac ion channel (e.g., hERG, Nav1.5, Cav1.2).
Materials:
-
HEK-293 cells stably transfected with the gene encoding the ion channel of interest.
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic.
-
External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): K-aspartate 130, MgCl2 5, EGTA 5, HEPES 10, Mg-ATP 4; pH adjusted to 7.2 with KOH.
-
Test compound stock solution (e.g., in DMSO) and serial dilutions.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Microforge for pipette polishing.
Procedure:
-
Cell Preparation: Culture the transfected cells under standard conditions. On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend in the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a tip resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ionic current of interest. The protocol will vary depending on the channel being studied (e.g., for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is common).
-
Compound Application: Perfuse the cell with the external solution containing a known concentration of the test compound. Allow sufficient time for the drug effect to reach a steady state.
-
Data Acquisition: Record the ionic currents before and after compound application.
-
Dose-Response Analysis: Repeat steps 6 and 7 with a range of compound concentrations to generate a dose-response curve. Fit the data to the Hill equation to determine the IC50 value.
Action Potential Duration (APD) Measurement in Isolated Cardiac Preparations
This ex vivo method assesses the integrated effect of a compound on the overall electrical activity of cardiac tissue.
Objective: To measure the effect of a test compound on the action potential duration at 50% and 90% repolarization (APD50 and APD90).
Materials:
-
Isolated cardiac tissue (e.g., papillary muscle, Purkinje fibers) from an appropriate animal model (e.g., rabbit, guinea pig).
-
Tyrode's solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, Glucose 10; gassed with 95% O2/5% CO2.
-
Dissection tools.
-
Tissue bath with temperature control and perfusion system.
-
Stimulating and recording microelectrodes.
-
Microelectrode amplifier and data acquisition system.
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved protocols and rapidly excise the heart. Dissect the desired cardiac tissue in cold Tyrode's solution.
-
Tissue Mounting: Mount the tissue in a temperature-controlled bath continuously perfused with oxygenated Tyrode's solution.
-
Microelectrode Impalement: Carefully impale a cell within the tissue with a sharp glass microelectrode filled with 3 M KCl.
-
Stimulation: Pace the tissue at a constant cycle length (e.g., 1 Hz) using external stimulating electrodes.
-
Baseline Recording: Record stable intracellular action potentials under baseline conditions.
-
Compound Perfusion: Switch the perfusion to Tyrode's solution containing the test compound at the desired concentration.
-
Data Recording: After a steady-state effect is achieved, record the action potentials again.
-
Data Analysis: Measure the APD50 and APD90 from the recorded action potentials before and after compound application.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Dronedarone
Dronedarone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-debutylation, which leads to the formation of the active metabolite, debutyldronedarone.
Multi-Ion Channel Blockade by Dronedarone and its Metabolite
Dronedarone and its active metabolite, debutyldronedarone, exert their antiarrhythmic effects by blocking multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the cardiac action potential and a reduction in cardiac excitability.
Conclusion
This guide provides a comparative overview of the electrophysiological properties of debutyldronedarone hydrochloride and other significant antiarrhythmic drug metabolites. The presented data highlights the multi-channel blocking effects of these compounds, which form the basis of their antiarrhythmic actions. While debutyldronedarone is less potent than its parent compound, dronedarone, its sustained presence in the plasma suggests a potential contribution to the overall therapeutic effect.
The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. The visualization of metabolic pathways and mechanisms of action aims to facilitate a clearer understanding of the complex pharmacology of these agents. Further research, particularly focused on obtaining more precise quantitative data for debutyldronedarone, is warranted to fully elucidate its role in the clinical profile of dronedarone. This will ultimately contribute to the development of safer and more effective antiarrhythmic therapies.
References
- 1. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microelectrode array measurement of potassium ion channel remodeling on the field action potential duration in rapid atrial pacing rabbits model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results: A Comparative Guide to Debutyldronedarone Hydrochloride
This guide provides a comparative analysis of the experimental data available for Debutyldronedarone hydrochloride, the primary active metabolite of the antiarrhythmic drug Dronedarone (B1670951). Given the limited publicly available data on the specific pharmacological effects of Debutyldronedarone, this guide will focus on the reproducibility of its quantification and compare its parent compound, Dronedarone, with established alternatives. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
Debutyldronedarone (DBD) is the main circulating and pharmacologically active metabolite of Dronedarone, an antiarrhythmic agent used for the management of atrial fibrillation.[1][2] Dronedarone undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of N-debutyl-dronedarone.[1] While Debutyldronedarone contributes to the overall pharmacological effect, it is reported to be less potent than the parent compound, Dronedarone.[2]
Data Presentation: Quantification and Metabolism
The reproducibility of experimental results for Debutyldronedarone has been primarily documented in the context of its quantification in biological matrices. A key methodology for this is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Reproducibility of Debutyldronedarone and Dronedarone Quantification by HPLC-UV [3]
| Analyte | Parameter | Intra-assay | Inter-assay |
| Debutyldronedarone | Precision (% RSD) | 3.8–17.3% | 2.8–13.8% |
| Accuracy | 87.8–108.2% | 93.1–110.2% | |
| Dronedarone | Precision (% RSD) | 2.4–11.0% | 2.1–13.7% |
| Accuracy | 87.5–105.4% | 98.1–105.1% |
RSD: Relative Standard Deviation
The data in Table 1 demonstrates good reproducibility and accuracy for the quantification of both Debutyldronedarone and Dronedarone in human plasma, meeting the requirements of regulatory agencies.[3]
Comparison with Alternatives
Table 2: Comparison of In Vitro Electrophysiological Effects of Dronedarone and Amiodarone (B1667116) [4][5]
| Parameter | Dronedarone | Amiodarone |
| Potassium Channel Block (HERG) | IC50: 9.2 µM | Similar biophysical blocking properties to Dronedarone |
| Sodium Channel Block | More potent than Amiodarone | Less potent than Dronedarone |
| Action Potential Duration (APD) Lengthening | Significant prolongation | Significant prolongation |
| Transmural Dispersion of Repolarization (TDR) | Decreased | Decreased |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are representative methodologies for key experiments in the characterization of antiarrhythmic drugs.
Protocol 1: Quantification of Debutyldronedarone and Dronedarone in Human Plasma by HPLC-UV
This protocol is based on the method described by Wicha et al. (2022).[3]
1. Sample Preparation:
- To 0.4 mL of human plasma, add the internal standard.
- Alkalize the sample with sodium carbonate.
- Perform liquid-liquid extraction using methyl tert-butyl ether.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm)
- Mobile Phase: A mixture of methanol, acetonitrile, water, and potassium dihydrogen phosphate (B84403) buffer.
- Flow Rate: 1.8 mL/min
- Detection: UV at 290 nm
3. Validation Parameters:
- Assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
Protocol 2: In Vitro Cardiac Action Potential Recording
This is a general protocol for recording action potentials from isolated cardiac preparations.
1. Tissue Preparation:
- Isolate papillary muscle or other suitable cardiac tissue from an appropriate animal model (e.g., rabbit).[4]
- Mount the tissue in an organ bath superfused with oxygenated Tyrode's solution at 37°C.
2. Electrophysiological Recording:
- Impale the cardiac cells with sharp glass microelectrodes filled with 3 M KCl.
- Record action potentials using a suitable amplifier and data acquisition system.
- Pace the tissue at various cycle lengths to assess rate-dependent effects.
3. Data Analysis:
- Measure action potential duration at 50% and 90% repolarization (APD50 and APD90), maximum upstroke velocity (Vmax), and resting membrane potential.
Protocol 3: Manual Whole-Cell Patch Clamp for Cardiac Ion Channels
This protocol outlines the standard procedure for measuring ion channel currents in isolated cardiomyocytes or cell lines expressing specific ion channels.[6][7]
1. Cell Preparation:
- Isolate single cardiomyocytes or use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
- Plate the cells on glass coverslips.
2. Patch Clamp Recording:
- Use a patch clamp amplifier and micromanipulator.
- Fabricate borosilicate glass pipettes with a tip resistance of 2-5 MΩ.
- Fill the pipette with an appropriate intracellular solution and the bath with an extracellular solution.
- Form a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Apply specific voltage clamp protocols to elicit and record the desired ion channel currents.
3. Data Analysis:
- Measure current amplitude, voltage-dependence of activation and inactivation, and drug-induced block.
- Calculate the half-maximal inhibitory concentration (IC50) for the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Dronedarone and a typical workflow for in vitro cardiac safety assessment.
References
- 1. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart : comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of acute amiodarone and dronedarone on epicardial, endocardial, and M cells of the canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
Validating Debutyldronedarone Hydrochloride as a Biomarker of Dronedarone Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951), an antiarrhythmic agent for the management of atrial fibrillation (AF), undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with N-debutyl-dronedarone (debutylatedronedarone) being the principal and pharmacologically active circulating metabolite.[1] Understanding the relationship between the parent drug, its metabolites, and clinical outcomes is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comprehensive comparison of analytical methodologies for quantifying dronedarone and debutyldronedarone (B1669980) and evaluates the current evidence for utilizing debutyldronedarone hydrochloride as a biomarker for dronedarone metabolism and therapeutic effect.
Dronedarone Metabolism and the Significance of Debutyldronedarone
Dronedarone is extensively metabolized in the liver, with over 84% of its clearance attributed to CYP3A4 activity. The primary metabolic pathway is N-debutylation, resulting in the formation of debutyldronedarone.[1] This active metabolite circulates in the plasma at concentrations comparable to the parent drug and exhibits antiarrhythmic properties, although it is reported to be 3 to 10 times less potent than dronedarone. Given its significant presence and pharmacological activity, debutyldronedarone is a critical component in the overall therapeutic effect and potential toxicity of dronedarone. Monitoring its concentration could, therefore, offer a more complete picture of the drug's activity in a patient than monitoring the parent drug alone.
References
Safety Operating Guide
Proper Disposal of Debutyldronedarone Hydrochloride: A Guide for Laboratory Professionals
For immediate release
Shanghai, China – December 7, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to proper disposal procedures for chemical compounds. This document provides essential, immediate safety and logistical information for the proper disposal of debutyldronedarone (B1669980) hydrochloride.
Debutyldronedarone hydrochloride, also known as N-Desbutyl Dronedarone (B1670951) hydrochloride (CAS Number: 197431-02-0), is an active metabolite of the antiarrhythmic agent dronedarone.[1] While the Safety Data Sheet (SDS) for N-Desbutyl Dronedarone (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is still crucial to minimize environmental impact.
Key Safety and Handling Information
According to the available Safety Data Sheet, N-Desbutyl Dronedarone (hydrochloride) is not classified as a hazardous substance. However, it is designated with a water hazard class of 1, indicating it is slightly hazardous for water. Therefore, direct disposal into the sewer system or household trash in large quantities is not recommended.
Quantitative Data from Safety Data Sheet
| Property | Value | Source |
| CAS Number | 197431-02-0 | [1][2][3] |
| GHS Hazard Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Step-by-Step Disposal Protocol
This protocol provides a clear, procedural guide for the disposal of this compound in a laboratory setting.
1. Waste Characterization:
-
Confirm the identity of the waste as this compound.
-
Based on the SDS, this compound is considered non-hazardous pharmaceutical waste.[4][5]
2. Segregation and Containment:
-
Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or RCRA-listed hazardous pharmaceuticals).[5][6]
-
Collect waste this compound in a designated, well-labeled, and sealed container. The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste for Incineration".[4]
-
For trace amounts, such as on contaminated personal protective equipment (PPE), these can be disposed of in a dedicated non-hazardous pharmaceutical waste container.
3. Labeling:
-
The waste container must be clearly labeled with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
Accumulation Start Date
-
Hazard Communication Information (even if not GHS hazardous, it's good practice to note it's a chemical substance)
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
5. Disposal Route:
-
Engage a licensed and reputable waste management contractor that handles non-hazardous pharmaceutical waste.[7]
-
The preferred method of disposal for non-RCRA pharmaceutical waste is incineration to prevent its entry into the environment.[4]
-
Provide the waste management contractor with the Safety Data Sheet for this compound.
-
Maintain all disposal records, including manifests and certificates of destruction, in accordance with institutional and local regulations.[5]
Important Considerations:
-
Regulatory Compliance: Always adhere to your institution's specific waste management policies and local, state, and federal regulations for pharmaceutical waste disposal.[6][7]
-
Small Quantities: While the SDS for N-Desbutyl Dronedarone (hydrochloride) suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting to ensure the highest safety and environmental standards.
-
Distinction from Dronedarone: It is critical to distinguish this compound from its parent compound, dronedarone hydrochloride (CAS Number: 141625-93-6). Dronedarone hydrochloride is classified as harmful if swallowed, causes skin and eye irritation, is suspected of damaging fertility, and is very toxic to aquatic life.[8][9][10] The disposal procedures for dronedarone hydrochloride would be significantly more stringent, requiring it to be handled as hazardous waste.
Visual Guidance
Disposal Decision Pathway for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Disposal workflow for Debutyldronedarone HCl.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Desbutyl Dronedarone HCl - CAS - 197431-02-0 | Axios Research [axios-research.com]
- 3. scbt.com [scbt.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. danielshealth.com [danielshealth.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Debutyldronedarone hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Debutyldronedarone hydrochloride. The following procedures are based on a conservative approach, treating the compound as a potent pharmaceutical agent due to its relationship as a metabolite of Dronedarone hydrochloride, a compound with known hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is recommended to minimize exposure. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or a Face Shield | Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Hand Protection | Double Gloving | An inner pair of nitrile gloves should be worn, with a second, heavier-duty pair of chemical-resistant gloves (e.g., nitrile or neoprene) over them. |
| Body Protection | Disposable Lab Coat or Coveralls | Should be long-sleeved with tight-fitting cuffs. For larger quantities or potential for significant exposure, a disposable suit is recommended. |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 respirator is recommended for handling small quantities of powder. For larger amounts, a powered air-purifying respirator (PAPR) should be considered. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Shoes must fully cover the feet. Disposable shoe covers should be worn to prevent tracking of contaminants outside the work area. |
Operational Plan for Handling
Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound should occur within a designated containment area, such as a chemical fume hood or a glove box.
Step 1: Preparation
-
Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.
-
Gather all necessary equipment and materials, including the compound, solvents, and weighing instruments.
-
Don all required personal protective equipment as outlined in the table above.
Step 2: Weighing and Aliquoting
-
Perform all weighing and aliquoting of the powdered compound within the containment area to minimize the risk of inhalation or contamination.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.
Step 3: Post-Handling
-
Securely cap all containers of this compound.
-
Decontaminate all surfaces and equipment used during the handling process.
-
Carefully remove and dispose of all PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated PPE, and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
-
For hydrochloride-containing compounds, neutralization may be an option prior to disposal, but this should only be performed by trained personnel following a validated and approved institutional protocol.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
